molecular formula C6H3BrFNO2 B582152 2-Bromo-3-fluoroisonicotinic acid CAS No. 1211530-89-0

2-Bromo-3-fluoroisonicotinic acid

Cat. No.: B582152
CAS No.: 1211530-89-0
M. Wt: 219.997
InChI Key: DHFIVEUMGCJILQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroisonicotinic acid is a valuable fluorinated pyridine derivative designed for advanced pharmaceutical research and development. Its core research value lies in its utility as a multifunctional synthetic building block. The presence of both bromine and fluorine atoms on the pyridine ring creates distinct electronic and steric properties that can be leveraged to optimize drug candidates. The fluorine atom, in particular, is a key feature due to its profound ability to influence a molecule's characteristics. Its high electronegativity and small atomic radius can significantly alter a compound's lipophilicity, metabolic stability, and overall bioavailability . A primary application of fluorine in drug design is to block sites of metabolic oxidation, thereby slowing the body's clearance of a drug and enhancing its potency and duration of action . Furthermore, the strategic placement of bromine and a carboxylic acid functional group on the ring provides handles for further synthetic elaboration via cross-coupling and amidation chemistry, enabling researchers to efficiently construct complex molecular architectures. This makes this compound a crucial intermediate in the synthesis of potential PET imaging agents and other fluorine-containing bioactive molecules, where its structure can be used to fine-tune binding affinity and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3BrFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFIVEUMGCJILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742640
Record name 2-Bromo-3-fluoropyridine-4-carboxylic acid
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Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211530-89-0
Record name 2-Bromo-3-fluoropyridine-4-carboxylic acid
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Record name 2-bromo-3-fluoropyridine-4-carboxylic acid
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Foundational & Exploratory

A Technical Guide to 2-Bromo-3-fluoroisonicotinic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1211530-89-0

Abstract

2-Bromo-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative that holds potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring, offers multiple points for chemical modification. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential biological applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established knowledge of structurally related molecules to infer its chemical behavior and potential biological activities.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational predictions and information from chemical suppliers. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 1211530-89-0Chemical Supplier Catalogs
Molecular Formula C₆H₃BrFNO₂Chemical Supplier Catalogs
Molecular Weight 220.00 g/mol Chemical Supplier Catalogs
Predicted Boiling Point 408.9 ± 45.0 °C at 760 mmHgComputational Prediction
Predicted Density 1.903 ± 0.06 g/cm³Computational Prediction
Predicted pKa 2.05 ± 0.10Computational Prediction
Predicted LogP 1.5Computational Prediction

Note: The physical properties listed are predicted values and should be confirmed by experimental analysis.

Proposed Synthesis

Proposed Experimental Protocol

Step 1: Nitration of m-Fluorobenzotrifluoride

  • In a reaction vessel, place m-fluorobenzotrifluoride and sulfuric acid as the solvent.

  • Cool the mixture and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

  • After the reaction is complete, the mixture is worked up to isolate 4-fluoro-2-(trifluoromethyl)nitrobenzene.

Step 2: Bromination

  • The product from Step 1 is dissolved in sulfuric acid.

  • A brominating agent, such as dibromohydantoin, is added to the solution.

  • The reaction mixture is stirred until the bromination is complete, yielding the brominated intermediate.

Step 3: Reduction of the Nitro Group

  • The brominated nitro compound is subjected to reduction. A common method involves using iron powder in the presence of a catalyst like acetic acid or ammonium chloride in an aqueous phase.

  • This step converts the nitro group to an amino group.

Step 4: Deamination

  • The resulting amino group is removed via a deamination reaction, which can be carried out using hypophosphorous acid.

Step 5: Hydrolysis of the Trifluoromethyl Group

  • The trifluoromethyl group is hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as sulfuric acid.

  • The final product, this compound, is then isolated and purified.

G start m-Fluorobenzotrifluoride step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 4-Fluoro-2-(trifluoromethyl)nitrobenzene step1->intermediate1 step2 Bromination (H₂SO₄, Dibromohydantoin) intermediate1->step2 intermediate2 Brominated Intermediate step2->intermediate2 step3 Reduction (Fe, Acetic Acid) intermediate2->step3 intermediate3 Amino Intermediate step3->intermediate3 step4 Deamination (Hypophosphorous Acid) intermediate3->step4 intermediate4 Deaminated Intermediate step4->intermediate4 step5 Hydrolysis (H₂SO₄, Heat) intermediate4->step5 end This compound step5->end

A proposed synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Discovery

Direct biological studies on this compound have not been identified in the public domain. However, the isonicotinic acid scaffold and its halogenated derivatives are prevalent in a variety of biologically active compounds, suggesting potential therapeutic applications for this molecule.

Rationale for Potential Biological Activity
  • Isonicotinic Acid Derivatives as Enzyme Inhibitors: Isonicotinic acid and its derivatives are known to be effective in the development of antimicrobial agents, with isoniazid being a prominent anti-tuberculosis drug. The pyridine ring acts as a versatile scaffold, and modifications with functional groups can significantly influence biological activity.

  • Role of Halogenation: The presence of halogen atoms, such as bromine and fluorine, can significantly alter the electronic properties of the pyridine ring. This can enhance the compound's ability to interact with biological targets, potentially through halogen bonding or by modifying its lipophilicity and metabolic stability.

  • Potential as PARP Inhibitors: Structurally related bromo-isonicotinic acid derivatives have been utilized as key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain cancers.[1] The bromo-substituent provides a handle for cross-coupling reactions to build more complex molecules that target the PARP enzyme.

Hypothetical Mechanism of Action as an Enzyme Inhibitor

Based on the known activities of related compounds, a hypothetical mechanism of action for this compound as an enzyme inhibitor can be proposed. The molecule could potentially bind to the active site of a target enzyme, where the carboxylic acid group could form key hydrogen bonds, and the halogenated pyridine ring could engage in hydrophobic and halogen bonding interactions.

G compound 2-Bromo-3-fluoroisonicotinic Acid binding Binding to Active Site compound->binding Interaction enzyme Target Enzyme (e.g., PARP, Kinase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream Inhibition of Downstream Signaling Pathway inhibition->downstream cellular_effect Therapeutic Effect (e.g., Apoptosis of Cancer Cells) downstream->cellular_effect

Hypothetical signaling pathway of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its structural features suggest that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the development of a robust and scalable synthetic protocol for this compound. Subsequently, a thorough in vitro and in vivo evaluation against a panel of relevant biological targets is warranted to elucidate its specific mechanism of action and to validate its potential as a lead compound for new drug candidates. The availability of detailed experimental data will be crucial for unlocking the full potential of this intriguing molecule.

References

In-Depth Technical Guide: 2-Bromo-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-3-fluoroisonicotinic acid, with a focus on its molecular weight. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles essential information and provides representative experimental protocols and conceptual frameworks based on structurally related molecules.

Core Data: Molecular Weight and Formula

The fundamental physicochemical properties of this compound are summarized below. The molecular weight is calculated based on the atomic weights of its constituent elements.

PropertyValue
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 219.997 g/mol
Chemical Structure (Awaiting experimental confirmation)
CAS Number (Not readily available)
Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH31.0083.024
BromineBr179.90479.904
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO215.99931.998
Total 219.997

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following protocols for structurally similar compounds, such as other halogenated picolinic acids, provide a strong foundational methodology.

Representative Synthesis of a Halogenated Isonicotinic Acid Derivative

This protocol is adapted from general methods for the bromination of substituted pyridines.

Materials:

  • 3-Fluoroisonicotinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Sodium sulfite

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-fluoroisonicotinic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath and slowly add N-Bromosuccinimide in portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with a sodium sulfite solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound would typically involve the following analytical techniques:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of Crude Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Purity Purity Assessment (HPLC) Purification->Purity

A typical workflow for the synthesis and characterization of a novel chemical entity.

Potential Signaling Pathways and Biological Activity

While the specific biological activity and associated signaling pathways of this compound have not been elucidated, isonicotinic acid derivatives are known to exhibit a range of biological effects. For instance, isoniazid, an isonicotinic acid hydrazide, is a frontline antitubercular drug that inhibits mycolic acid synthesis in bacteria.

The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These substitutions can influence metabolic stability, binding affinity to biological targets, and cell permeability.

Potential areas for investigating the biological activity of this compound could include its effects on:

  • Enzyme Inhibition: Many small molecule drugs act as inhibitors of key enzymes in pathogenic or disease pathways.

  • Receptor Binding: The compound could be screened for its ability to bind to various cellular receptors.

  • Antimicrobial Activity: Given the history of isonicotinic acid derivatives, testing against a panel of bacteria and fungi would be a logical starting point.

A hypothetical signaling pathway that could be investigated is its potential interference with kinase signaling cascades, which are often implicated in cancer and inflammatory diseases.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 2-Bromo-3-fluoro- isonicotinic acid Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis) Downstream->CellularResponse

Synthesis Pathway of 2-Bromo-3-fluoroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-3-fluoroisonicotinic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, providing a basis for laboratory-scale synthesis and process development.

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of the bromo, fluoro, and carboxylic acid functionalities on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document outlines a robust, multi-step synthesis beginning from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from 2-hydroxy-3-nitro-4-methylpyridine. The pathway involves the conversion of the starting material to the key intermediate, 2-bromo-3-fluoro-4-picoline, which is then oxidized to the final product.

Synthesis_Pathway start 2-Hydroxy-3-nitro-4-methylpyridine intermediate1 2-Bromo-3-nitro-4-methylpyridine start->intermediate1  POBr3, Acetonitrile   intermediate2 2-Amino-3-bromo-4-methylpyridine intermediate1->intermediate2  Fe, NH4Cl, H2O/EtOH   intermediate3 2-Bromo-3-fluoro-4-picoline intermediate2->intermediate3  1. HBF4, NaNO2  2. Heat   product This compound intermediate3->product  KMnO4, H2O, Heat  

Figure 1: Overall synthesis workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Bromination/Dehydroxylation2-Hydroxy-3-nitro-4-methylpyridinePhosphorus oxybromide (POBr₃)2-Bromo-3-nitro-4-methylpyridine~85%
2Reduction of Nitro Group2-Bromo-3-nitro-4-methylpyridineIron (Fe), Ammonium Chloride (NH₄Cl)2-Amino-3-bromo-4-methylpyridine~90%
3Balz-Schiemann Reaction2-Amino-3-bromo-4-methylpyridineFluoroboric acid (HBF₄), Sodium nitrite (NaNO₂)2-Bromo-3-fluoro-4-picoline~87%[1]
4Oxidation2-Bromo-3-fluoro-4-picolinePotassium permanganate (KMnO₄)This compound~70-80% (estimated)

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-nitro-4-methylpyridine

This step involves the conversion of the hydroxyl group of 2-hydroxy-3-nitro-4-methylpyridine to a bromide.

  • Materials:

    • 2-Hydroxy-3-nitro-4-methylpyridine

    • Phosphorus oxybromide (POBr₃)

    • Acetonitrile

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-hydroxy-3-nitro-4-methylpyridine (1.0 eq) in acetonitrile, slowly add phosphorus oxybromide (2.0 eq).

    • The reaction mixture is heated to reflux and stirred for 4-6 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • The aqueous layer is extracted with dichloromethane (3x).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-3-nitro-4-methylpyridine.

Step 2: Synthesis of 2-Amino-3-bromo-4-methylpyridine

The nitro group of 2-bromo-3-nitro-4-methylpyridine is reduced to an amino group.

  • Materials:

    • 2-Bromo-3-nitro-4-methylpyridine

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Ethyl acetate

  • Procedure:

    • A mixture of 2-bromo-3-nitro-4-methylpyridine (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.2 eq) in a mixture of ethanol and water is heated to reflux.

    • The reaction is stirred vigorously for 2-4 hours.

    • Upon completion, the hot solution is filtered through celite to remove the iron salts.

    • The filtrate is concentrated to remove ethanol.

    • The aqueous residue is extracted with ethyl acetate (3x).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-amino-3-bromo-4-methylpyridine.

Step 3: Synthesis of 2-Bromo-3-fluoro-4-picoline (Balz-Schiemann Reaction)

This step introduces the fluorine atom onto the pyridine ring via a diazonium salt intermediate.[2][3]

  • Materials:

    • 2-Amino-3-bromo-4-methylpyridine

    • Fluoroboric acid (HBF₄, 48% in water)

    • Sodium nitrite (NaNO₂)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

  • Procedure:

    • 2-Amino-3-bromo-4-methylpyridine (1.0 eq) is dissolved in 48% aqueous fluoroboric acid at 0 °C.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

    • The resulting diazonium tetrafluoroborate salt precipitates and is collected by filtration.

    • The salt is washed with cold water, cold ethanol, and then diethyl ether.

    • The dried diazonium salt is then gently heated until nitrogen evolution ceases, yielding the crude 2-bromo-3-fluoro-4-picoline.

    • The crude product is purified by distillation or column chromatography.

Step 4: Synthesis of this compound (Oxidation)

The final step is the oxidation of the methyl group of 2-bromo-3-fluoro-4-picoline to a carboxylic acid.

  • Materials:

    • 2-Bromo-3-fluoro-4-picoline

    • Potassium permanganate (KMnO₄)

    • Water

    • Sulfuric acid (concentrated)

    • Sodium bisulfite

    • Hydrochloric acid (concentrated)

  • Procedure:

    • A mixture of 2-bromo-3-fluoro-4-picoline (1.0 eq) and water is heated to 70-80 °C.

    • Potassium permanganate (3.0-4.0 eq) is added portion-wise over a period of 2-3 hours, maintaining the temperature.

    • The reaction mixture is stirred at this temperature for an additional 4-6 hours until the purple color of the permanganate has disappeared.

    • The hot solution is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

    • The combined filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 3-4.

    • The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations.

Logical_Relationships cluster_0 Intermediate Synthesis cluster_1 Final Product Formation Start: 2-Hydroxy-3-nitro-4-methylpyridine Start: 2-Hydroxy-3-nitro-4-methylpyridine Step 1: Bromination/Dehydroxylation Step 1: Bromination/Dehydroxylation Start: 2-Hydroxy-3-nitro-4-methylpyridine->Step 1: Bromination/Dehydroxylation  POBr3   Intermediate 1: 2-Bromo-3-nitro-4-methylpyridine Intermediate 1: 2-Bromo-3-nitro-4-methylpyridine Step 1: Bromination/Dehydroxylation->Intermediate 1: 2-Bromo-3-nitro-4-methylpyridine Step 2: Reduction Step 2: Reduction Intermediate 1: 2-Bromo-3-nitro-4-methylpyridine->Step 2: Reduction  Fe/NH4Cl   Intermediate 2: 2-Amino-3-bromo-4-methylpyridine Intermediate 2: 2-Amino-3-bromo-4-methylpyridine Step 2: Reduction->Intermediate 2: 2-Amino-3-bromo-4-methylpyridine Step 3: Fluorination (Balz-Schiemann) Step 3: Fluorination (Balz-Schiemann) Intermediate 2: 2-Amino-3-bromo-4-methylpyridine->Step 3: Fluorination (Balz-Schiemann)  HBF4/NaNO2   Key Intermediate: 2-Bromo-3-fluoro-4-picoline Key Intermediate: 2-Bromo-3-fluoro-4-picoline Step 3: Fluorination (Balz-Schiemann)->Key Intermediate: 2-Bromo-3-fluoro-4-picoline Step 4: Oxidation Step 4: Oxidation Key Intermediate: 2-Bromo-3-fluoro-4-picoline->Step 4: Oxidation  KMnO4   Product: this compound Product: this compound Step 4: Oxidation->Product: this compound

Figure 2: Logical flow of the synthesis pathway.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-3-fluoroisonicotinic acid, a key building block in pharmaceutical and materials science research. Due to the proprietary nature of spectroscopic data for specific batches of chemical compounds, the quantitative values presented herein are representative examples based on the analysis of analogous structures. Actual experimental data should be obtained from a Certificate of Analysis (CoA) provided by the supplier upon purchase.

Obtaining Spectroscopic Data

Spectroscopic data for a specific lot of this compound is typically not publicly available. It is contained within the Certificate of Analysis (CoA), a document that guarantees the quality and purity of the product.

How to Obtain a Certificate of Analysis:

  • Identify a Supplier: A number of chemical suppliers list this compound in their catalogs, including but not limited to Sigma-Aldrich, BLD Pharm, and Apollo Scientific.[1][2]

  • Request the CoA: The CoA can usually be requested at the time of ordering or downloaded from the supplier's website by providing the product and lot number.[3][4][5][6]

Information typically found in a Certificate of Analysis includes: [7][8][9][10][11]

  • Product identification (Name, CAS number, Lot number)

  • Physical properties (Appearance, Melting Point)

  • Purity assessment (e.g., by HPLC or GC)

  • Spectroscopic data confirming the structure (¹H NMR, ¹³C NMR, Mass Spectrometry)

  • Date of analysis and approval signature

Spectroscopic Data Presentation

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[12]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4d1HH-6
~7.8dd1HH-5
~13.5br s1HCOOH

Predicted for a solution in a common deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O
~158 (d, J ≈ 250 Hz)C-F
~145C-Br
~140C-COOH
~130 (d, J ≈ 5 Hz)C-5
~125 (d, J ≈ 20 Hz)C-6

Predicted for a solution in a common deuterated solvent like DMSO-d₆. 'd' denotes a doublet due to coupling with ¹⁹F.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14] Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
221/219High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
204/202Moderate[M-OH]⁺
176/174Moderate[M-COOH]⁺
140Low[M-Br]⁺
95Moderate[C₅H₂FN]⁺

Experimental Protocols

The following are generic protocols for obtaining NMR and MS data for a solid organic compound like this compound. Specific parameters may vary depending on the instrumentation used.

NMR Data Acquisition

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum using a standard pulse sequence.

    • Set appropriate parameters for spectral width, number of scans, and relaxation delay.

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.[15]

    • Set appropriate parameters, typically requiring a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[15]

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak or TMS.

Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[16]

  • Instrument Setup (Electron Ionization - EI):

    • Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

    • Set the ionization energy, typically 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -COOH, -Br).

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Procurement cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound NMR_Acq NMR Data Acquisition (¹H, ¹³C) Synthesis->NMR_Acq MS_Acq MS Data Acquisition Synthesis->MS_Acq Procurement Procure from Supplier Procurement->NMR_Acq Procurement->MS_Acq NMR_Proc NMR Spectra Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc MS_Proc MS Spectrum Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Proc Structure_Confirm Structure Confirmation NMR_Proc->Structure_Confirm MS_Proc->Structure_Confirm

Caption: Workflow for Spectroscopic Analysis.

References

"2-Bromo-3-fluoroisonicotinic acid" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromo-3-fluoroisonicotinic acid (CAS No. 1211530-89-0). The information is compiled to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe use and management of this compound.

Section 1: Chemical Identification and Physical Properties

This compound is a halogenated pyridine derivative. Its chemical structure and key physical properties are summarized below.

PropertyValueSource
CAS Number 1211530-89-0[1][2]
Molecular Formula C6H3BrFNO2[1]
Molecular Weight 220.00 g/mol [1]
Appearance Solid[3]
Density 1.903 ± 0.06 g/cm³ (at 20°C, 760 Torr)[3]
Boiling Point 408.9 ± 45.0 °C (Predicted)[3]
Water Solubility Slightly soluble (7.9 g/L at 25°C)[3]
PSA 50.2 Ų[3]
XLogP3 1.5[3]

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source:[3]

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[3]

    • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P362+P364[3]

    • Storage: P403+P233, P405[3]

    • Disposal: P501[3]

Hazard Communication Workflow

GHS_Workflow cluster_ID Hazard Identification cluster_Label Label Elements cluster_Action User Action Chemical 2-Bromo-3-fluoro- isonicotinic acid Hazard_Class Skin Irrit. 2 Eye Irrit. 2A STOT SE 3 Chemical->Hazard_Class is classified as Pictogram Exclamation Mark Hazard_Class->Pictogram requires Signal_Word Warning Hazard_Statement H315, H319, H335 Precaution_Prevention Prevention (P261, P264, P271, P280) Hazard_Statement->Precaution_Prevention leads to Precaution_Response Response (P302+P352, etc.) Precaution_Storage Storage (P403+P233, P405) Precaution_Disposal Disposal (P501)

Caption: GHS hazard communication workflow for the subject compound.

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological and physicochemical properties cited in this document are not publicly available in the source material safety data sheets. The hazard classifications are typically derived from data submitted to regulatory bodies or from validated computational models. For detailed methodologies, direct inquiry to the manufacturer or consultation of specialized toxicological databases is recommended.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk when working with this compound.

Handling:

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing, including gloves and eye/face protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools.[3]

  • Prevent fire caused by electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Store apart from foodstuff containers or incompatible materials.[3]

  • Store locked up.[3]

  • Recommended storage is under an inert atmosphere at room temperature.[1]

Safe Handling and Storage Workflow

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Storage Storage Ventilation Ensure Good Ventilation Avoid_Contact Avoid Skin/Eye Contact Ventilation->Avoid_Contact enables PPE Wear PPE (Gloves, Eye Protection) PPE->Avoid_Contact prevents Avoid_Dust Avoid Dust/Aerosol Formation Wash_Hands Wash Hands After Handling Avoid_Dust->Wash_Hands followed by Container Tightly Closed Container Wash_Hands->Container after use, store in Location Cool, Dry, Well-Ventilated Area Container->Location placed in Security Store Locked Up Location->Security and

Caption: Recommended workflow for safe handling and storage.

Section 5: First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Measure
Skin Contact IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical help. Take off contaminated clothing and wash it before reuse.[3]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Section 6: Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[3]

This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Users should always consult the most current safety data sheet provided by the supplier before handling this chemical.

References

Navigating the Synthesis and Application of 2-Bromo-3-fluoroisonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the procurement and application of 2-Bromo-3-fluoroisonicotinic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics. This document provides a summary of current suppliers and pricing, a detailed, representative experimental protocol for its use in the synthesis of PARP inhibitors, and an overview of the relevant biological signaling pathway.

Core Compound Specifications

This compound , with CAS Number 1211530-89-0, is a solid at room temperature.[1] Its molecular formula is C6H3BrFNO2, and it has a molecular weight of approximately 220 g/mol .[2] This compound is also known by other names including 2-Bromo-3-fluoro-4-pyridinecarboxylic acid and 2-Bromo-3-fluoro-4-picolinic acid.[1]

Suppliers and Pricing

The availability and pricing of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of publicly available information from various chemical suppliers. For the most current pricing and to place an order, it is recommended to contact the suppliers directly.

SupplierPurityQuantityPriceStock Status
Apollo Scientific 97%1g£23.00In Stock (UK)
Frontier Specialty Chemicals 98%25g$490-
TRC -250mg$60-
2a biotech 96%+-Inquiry-
Dayang Chem (Hangzhou) Co., Ltd. --Inquiry-
Sigma-Aldrich (Merck) --View Pricing-
ChemicalBook VariesVariesVariesVaries

Note: Prices and stock availability are subject to change. This table is intended as a guide and is based on the most recent publicly available data. "Inquiry" indicates that pricing is provided upon request.

Application in Drug Discovery: Synthesis of PARP Inhibitors

Substituted isonicotinic acids are crucial intermediates in the synthesis of various therapeutic agents. A prominent application for compounds structurally similar to this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality.[3][4]

Representative Experimental Protocol: Synthesis of a PARP Inhibitor Precursor

The following is a detailed, representative methodology for the amidation of this compound, a key step in the synthesis of many PARP inhibitors. This protocol is adapted from established procedures for structurally related compounds.

Objective: To synthesize N-(Aryl)-2-bromo-3-fluoroisonicotinamide.

Materials:

  • This compound

  • Substituted aniline (1.0 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the substituted aniline (1.0 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(Aryl)-2-bromo-3-fluoroisonicotinamide.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and aniline in DMF reagents Add HATU and DIPEA start->reagents stir Stir at room temperature (12-24h) reagents->stir dilute Dilute with Ethyl Acetate stir->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify

Caption: A generalized workflow for the amidation of this compound.

Biological Context: The PARP Signaling Pathway

PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks.[3] When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a signal to recruit other DNA repair proteins.[5] In cancers with mutations in genes like BRCA1 or BRCA2, the cell's ability to repair double-strand DNA breaks through homologous recombination is compromised.

PARP inhibitors block the action of PARP, preventing the repair of single-strand breaks.[6] These unrepaired single-strand breaks can then lead to double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death. This is the principle of synthetic lethality.

PARP Signaling Pathway Diagram

PARP_pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Effect of PARP Inhibitor cluster_cell_fate Cell Fate in BRCA-deficient Cancer ssb Single-Strand Break parp PARP Activation ssb->parp dsb Double-Strand Break (during replication) ssb->dsb par PAR Synthesis parp->par repair_proteins Recruitment of Repair Proteins par->repair_proteins ssb_repair Single-Strand Break Repair repair_proteins->ssb_repair parp_inhibitor PARP Inhibitor parp_inhibitor->parp no_hr Defective Homologous Recombination (BRCA-) dsb->no_hr cell_death Cell Death no_hr->cell_death

Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

References

The Strategic Utility of 2-Bromo-3-fluoroisonicotinic Acid in the Development of Novel KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

The discovery of selective inhibitors for the KRAS G12C mutant protein has marked a significant breakthrough in oncology, offering a targeted therapeutic approach for a previously "undruggable" target. A key element in the synthesis of these innovative therapies is the strategic use of highly functionalized heterocyclic building blocks. Among these, 2-Bromo-3-fluoroisonicotinic acid has emerged as a critical scaffold, providing a versatile platform for the construction of potent and selective KRAS G12C inhibitors. This technical guide provides a comprehensive overview of the role of this compound in this context, detailing its application in the synthesis of a specific KRAS G12C inhibitor, complete with experimental protocols, quantitative data, and a depiction of the relevant biological signaling pathway.

The Role of this compound in KRAS G12C Inhibitor Synthesis

This compound is a trifunctional pyridine derivative that offers medicinal chemists a unique combination of reactive handles for molecular elaboration. The bromine atom at the 2-position serves as a versatile site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties that can be tailored to interact with specific pockets of the target protein. The fluorine atom at the 3-position can modulate the electronic properties of the pyridine ring and influence binding affinity and metabolic stability. Finally, the carboxylic acid at the 4-position provides a convenient point for amide bond formation, a common strategy for linking different fragments of a drug molecule and for establishing key interactions within the protein's binding site.

The utility of this building block is exemplified in the synthesis of KRAS G12C inhibitors, as detailed in patent WO 2020/146613 A1. In this context, this compound serves as a central scaffold to which other key fragments of the final inhibitor are attached.

Quantitative Data

The following table summarizes the key quantitative data for a representative KRAS G12C inhibitor synthesized using this compound, as described in patent WO 2020/146613 A1.

Compound IDSynthetic StepReactantProductYield (%)Biological TargetIC50 (nM)
Intermediate 2Amide CouplingThis compoundN-(tert-butyl)-2-bromo-3-fluoroisonicotinamide95%--
Final CompoundSuzuki CouplingIntermediate 2KRAS G12C Inhibitor75%KRAS G12C< 10

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps involving this compound in the preparation of a KRAS G12C inhibitor, based on the procedures outlined in patent WO 2020/146613 A1.

Protocol 1: Amide Coupling to Synthesize N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide (Intermediate 2)

Reagents:

  • This compound (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound in anhydrous DMF, add tert-butylamine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Synthesize the Final KRAS G12C Inhibitor

Reagents:

  • N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide (Intermediate 2) (1.0 eq)

  • Appropriate boronic acid or boronic ester partner (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide, the boronic acid/ester, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final KRAS G12C inhibitor.

Visualizations

Signaling Pathway

KRAS_G12C_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Proliferation & Survival ERK->Cell_Growth AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Growth Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent binding Synthesis_Workflow start Start Materials: This compound tert-Butylamine step1 Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate Intermediate: N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide step1->intermediate step2 Suzuki-Miyaura Coupling (Boronic Acid partner, Pd(PPh3)4, K2CO3) intermediate->step2 purification Purification (Column Chromatography) step2->purification final_product Final Product: KRAS G12C Inhibitor purification->final_product

2-Bromo-3-fluoroisonicotinic Acid: A Technical Guide to Its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific studies evaluating the biological properties of 2-bromo-3-fluoroisonicotinic acid have not been identified in publicly available scientific literature. The information presented herein is a theoretical exploration based on the known biological activities of structurally related compounds and is intended to serve as a guide for future research and drug development.

Executive Summary

Isonicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic applications, most notably represented by the anti-tuberculosis drug isoniazid. The pyridine ring serves as a versatile scaffold, and its functionalization with various substituents can profoundly influence its biological profile. This technical guide explores the potential biological activity of a specific derivative, this compound. By examining the structure-activity relationships of analogous molecules, this document provides a rationale for investigating its potential as an antimicrobial or anticancer agent. Detailed experimental protocols for evaluating these potential activities are presented, along with hypothetical data to illustrate potential outcomes. This guide aims to be a foundational resource for researchers engaged in the synthesis and biological screening of novel isonicotinic acid derivatives.

Introduction: The Therapeutic Potential of the Isonicotinic Acid Scaffold

The isonicotinic acid moiety is a key pharmacophore in medicinal chemistry. The presence of a nitrogen atom in the pyridine ring allows for hydrogen bonding and other interactions with biological targets. The substitution pattern on this ring system is critical in determining the compound's pharmacological properties.

Structural Features of this compound:

  • Isonicotinic Acid Core: Provides the fundamental scaffold for potential biological interactions.

  • Bromine Substitution: The presence of a halogen atom like bromine can enhance lipophilicity, potentially improving membrane permeability. Bromine can also act as a good leaving group or participate in halogen bonding, which can influence binding affinity to target enzymes.

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, influence its metabolic stability, and enhance its binding affinity to target proteins.[1]

  • Carboxylic Acid Group: This functional group can participate in hydrogen bonding and salt bridge formation, which are crucial for interactions with biological macromolecules.

Given these structural features, it is plausible that this compound could exhibit biological activity. The following sections will explore potential antimicrobial and anticancer activities based on evidence from related compounds.

Hypothesized Biological Activity

Potential Antimicrobial Activity

Isonicotinic acid derivatives have a long history as antimicrobial agents. The proposed antimicrobial activity of this compound is based on the known mechanisms of similar compounds.

Rationale:

  • Analogy to Isoniazid: Isoniazid, an isonicotinic acid derivative, is a cornerstone of tuberculosis treatment. It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Halogenation Effects: Halogenated organic compounds are known to possess antimicrobial properties. The presence of both bromine and fluorine in the molecule could contribute to its ability to disrupt microbial processes.[2]

Hypothetical Mechanism of Action:

A potential mechanism of action for this compound as an antimicrobial agent could involve the inhibition of a key microbial enzyme essential for cell wall synthesis, DNA replication, or metabolic pathways.[2]

Antimicrobial_Mechanism Compound 2-Bromo-3-fluoro- isonicotinic acid CellEntry Bacterial Cell Penetration Compound->CellEntry Uptake TargetEnzyme Inhibition of Essential Microbial Enzyme (e.g., InhA-like) CellEntry->TargetEnzyme Binding PathwayDisruption Disruption of Cell Wall Synthesis TargetEnzyme->PathwayDisruption CellDeath Bacteriostasis or Bactericidal Effect PathwayDisruption->CellDeath

Hypothetical mechanism of antimicrobial action.
Potential Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. The presence of fluorine, in particular, has been shown to enhance the cytotoxic effects of some compounds.[3][4]

Rationale:

  • Enzyme Inhibition: Many anticancer drugs function by inhibiting enzymes crucial for cancer cell proliferation, such as kinases or dihydrofolate reductase.[1] The structure of this compound may allow it to fit into the active site of such enzymes.

  • Induction of Apoptosis: The compound could potentially trigger programmed cell death (apoptosis) in cancer cells by interfering with key signaling pathways.

Hypothetical Signaling Pathway:

A plausible anticancer mechanism could involve the inhibition of a protein kinase in a signaling pathway critical for cancer cell growth and survival, such as the MAPK/ERK pathway.

Anticancer_Pathway Compound 2-Bromo-3-fluoro- isonicotinic acid Raf Raf Compound->Raf Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothetical inhibition of a cancer signaling pathway.

Proposed Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following standard experimental protocols are proposed.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well plate.

  • The standardized microbial inoculum is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Following incubation, resazurin solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of microbial growth).

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cell lines, providing a measure of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, HepG2)[4]

  • Normal cell line (e.g., LLC-MK2) for selectivity assessment[4]

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., doxorubicin)

  • Negative control (vehicle-treated cells)

Procedure:

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the negative control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Experimental_Workflow cluster_0 Antimicrobial Screening cluster_1 Anticancer Screening CompoundPrep_A Prepare Compound Dilutions Inoculation_A Inoculate with Microbial Strains CompoundPrep_A->Inoculation_A Incubation_A Incubate Plates Inoculation_A->Incubation_A MIC_Determination Determine MIC Incubation_A->MIC_Determination CellSeeding Seed Cancer Cell Lines CompoundTreatment Treat with Compound Dilutions CellSeeding->CompoundTreatment Incubation_C Incubate Plates CompoundTreatment->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Start 2-Bromo-3-fluoro- isonicotinic acid Start->CompoundPrep_A Start->CellSeeding

Workflow for biological activity screening.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)32
Candida albicans (ATCC 90028)8
Aspergillus niger (ATCC 16404)64

Table 2: Hypothetical Cytotoxicity of this compound

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.2
HepG2 (Liver Cancer)12.8
LLC-MK2 (Normal Kidney)> 100

Conclusion and Future Directions

While the biological activity of this compound has not yet been experimentally determined, the established therapeutic relevance of the isonicotinic acid scaffold, combined with the known effects of bromine and fluorine substitution, provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The experimental protocols outlined in this guide offer a clear path for the initial biological evaluation of this compound. Promising results from these in vitro assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and toxicological profiling. The exploration of novel isonicotinic acid derivatives like this compound is a valuable pursuit in the ongoing quest for new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinic acid with various arylboronic acids. 2-Aryl-3-fluoroisonicotinic acid derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to their unique electronic and conformational properties. The presence of the fluorine atom and the carboxylic acid group on the pyridine ring can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.

This document offers a generalized protocol based on established literature for the Suzuki coupling of similar 2-bromopyridine derivatives.[2] The reaction conditions provided should serve as a robust starting point for optimization with different coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronic ester) in the presence of a base.[3] The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the fluorine and carboxylic acid groups on the this compound substrate is expected to facilitate the initial oxidative addition step.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-dioxane, toluene, N,N-Dimethylformamide (DMF), with water as a co-solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-3-fluoroisonicotinic acid.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionsNotes
Arylboronic Acid 1.2 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%)The choice of catalyst and ligand can significantly impact the reaction efficiency.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)The base is crucial for the transmetalation step.[4] Cs₂CO₃ is often more effective for challenging couplings.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMFThe solvent system should be degassed to remove oxygen, which can deactivate the catalyst.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive boronic acids.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Table 2: Expected Reactivity with Different Arylboronic Acids

Arylboronic AcidSubstituent TypeExpected ReactivityPotential for Side Reactions
Phenylboronic acidNeutralGood to ExcellentLow
4-Methoxyphenylboronic acidElectron-donatingExcellentLow
4-Nitrophenylboronic acidElectron-withdrawingModerate to GoodPotential for homocoupling of the boronic acid.
2-Thiopheneboronic acidHeteroaromaticGoodPotential for catalyst poisoning by sulfur.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'L₂ D->E F Reductive Elimination E->F F->A Product Ar-Ar' (Product) F->Product ArX 2-Bromo-3-fluoro- isonicotinic acid ArX->B ArBOH2 Ar'-B(OH)₂ ArBOH2->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-110 °C and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Acidify and Extract cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: A general workflow for the Suzuki coupling experiment.

References

Application of 2-Bromo-3-fluoroisonicotinic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoroisonicotinic acid is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The strategic positioning of the bromine atom, fluorine atom, and carboxylic acid on the pyridine ring provides multiple reactive sites for chemical modification. This allows for the systematic exploration of the chemical space to optimize pharmacological properties. The pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding site of kinases. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound.

This document outlines the application of this compound in the design and synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The synthetic strategy employs key transformations such as amide coupling and Suzuki-Miyaura cross-coupling to construct a molecule designed for potent and selective inhibition.

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime therapeutic target. The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the promotion of protein synthesis and cell growth, while inhibiting apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Hypothetical Inhibitor Inhibitor->PI3K Inhibition

Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition

Synthetic Strategy and Experimental Protocols

The synthesis of the hypothetical kinase inhibitor from this compound involves a two-step process: an initial amide coupling followed by a Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of key pharmacophoric features.

Synthetic_Workflow Start 2-Bromo-3-fluoroisonicotinic acid Intermediate1 Intermediate 1 (Amide) Start->Intermediate1 Amide Coupling FinalProduct Hypothetical Kinase Inhibitor Intermediate1->FinalProduct Suzuki-Miyaura Coupling Reagent1 Chiral Amine, HATU, DIPEA Reagent2 Arylboronic Acid, Pd Catalyst, Base

Figure 2: Synthetic Workflow for Hypothetical Kinase Inhibitor
Protocol 1: Amide Coupling for Intermediate 1

This protocol describes the formation of an amide bond between this compound and a chiral amine.

Materials:

  • This compound (1.0 eq)

  • Chiral amine hydrochloride (e.g., (R)-3-aminopiperidine dihydrochloride) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the chiral amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Hypothetical Inhibitor

This protocol details the palladium-catalyzed cross-coupling of Intermediate 1 with an arylboronic acid.

Materials:

  • Intermediate 1 (1.0 eq)

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water mixture (4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed 1,4-Dioxane/Water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the hypothetical kinase inhibitor.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of the hypothetical kinase inhibitor.

ParameterValue
Synthesis
Yield of Intermediate 185%
Yield of Final Inhibitor72%
Purity (by HPLC)>98%
Biological Activity
PI3Kα IC₅₀15 nM
PI3Kβ IC₅₀80 nM
PI3Kδ IC₅₀25 nM
PI3Kγ IC₅₀150 nM
mTOR IC₅₀50 nM
Cell-based Proliferation Assay (MCF-7) GI₅₀120 nM

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The described synthetic protocols for amide coupling and Suzuki-Miyaura cross-coupling provide a robust and efficient means to generate diverse libraries of compounds for screening. The hypothetical inhibitor demonstrates potent activity against PI3K isoforms and mTOR, highlighting the potential of this scaffold in developing effective cancer therapeutics. Further optimization of the introduced moieties through iterative medicinal chemistry efforts could lead to the discovery of clinical candidates with improved potency, selectivity, and pharmacokinetic profiles.

Application Notes and Protocols for Amide Bond Formation with 2-Bromo-3-fluoroisonicotinic acid using HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of a carboxylic acid with an amine to form an amide is a critical transformation in the construction of complex molecules, including peptides and small-molecule drugs.[1] Among the diverse array of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a highly efficient and versatile reagent. HATU is prized for its ability to mediate amide bond formation under mild conditions, with rapid reaction times and minimal side reactions, particularly with respect to the preservation of stereochemical integrity.[2]

This document provides detailed application notes and a comprehensive protocol for the amide bond formation utilizing "2-Bromo-3-fluoroisonicotinic acid" and HATU as the coupling agent. This compound is a valuable building block in drug discovery, offering multiple points for diversification. The protocol herein is designed to serve as a robust starting point for researchers, enabling the efficient synthesis of a wide range of amide derivatives.

Reaction Principle

The HATU-mediated amide coupling reaction proceeds through the activation of the carboxylic acid. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate. This activated ester is then susceptible to nucleophilic attack by the amine, resulting in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[3]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • HATU: Is an irritant. Avoid contact with skin, eyes, and clothing.

  • DIPEA/TEA: Are corrosive and flammable liquids. Handle with care and avoid contact with skin and eyes.

  • DMF/DCM: Are volatile organic solvents. Avoid inhalation of vapors and ensure adequate ventilation.

For detailed safety information, please refer to the Safety Data Sheets (SDS) for each reagent.[2][5][6]

Materials and Methods

Materials:
  • This compound

  • Amine (e.g., Aniline, Benzylamine, or other primary/secondary amines)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Flash chromatography system

Experimental Protocol

This protocol describes a general procedure for the HATU-mediated coupling of this compound with a representative amine. The quantities can be scaled as needed.

Note: The following quantitative data is based on a representative protocol for a closely related substrate, 2-bromo-6-methylisonicotinic acid, due to the absence of a published specific example for this compound.[7]

Table 1: Reaction Components and Stoichiometry

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
This compound1.0220.00(e.g., 220 mg, 1.0 mmol)
Amine (e.g., Aniline)1.193.13(e.g., 102 mg, 1.1 mmol)
HATU1.2380.16(e.g., 456 mg, 1.2 mmol)
DIPEA3.0129.25(e.g., 0.52 mL, 3.0 mmol)
Anhydrous DMF--5 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Add anhydrous DMF to dissolve the acid.

  • Add HATU (1.2 equiv) to the solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 16 hours
Solvent Anhydrous DMF or DCM
Base DIPEA or TEA
Typical Yield 70-95% (highly substrate dependent)
Work-up Aqueous work-up and extraction
Purification Flash column chromatography

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Combine this compound, HATU, and DIPEA in anhydrous DMF preactivation Pre-activation (15-30 min, RT) reactants->preactivation cooling Cool to 0 °C preactivation->cooling add_amine Add Amine cooling->add_amine stir Stir (2-16 h, RT) add_amine->stir quench Quench with Water stir->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify product Pure Amide purify->product

Caption: Experimental workflow for HATU-mediated amide bond formation.

Reaction Mechanism

reaction_mechanism RCOOH R-COOH (this compound) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base-H⁺ Base Base (DIPEA) Base->Carboxylate + Base-H⁺ HATU HATU ActiveEster OAt-Active Ester HATU->ActiveEster Activation Amine R'-NH₂ (Amine) Amide R-CO-NHR' (Amide) Amine->Amide Nucleophilic Attack Carboxylate->ActiveEster Activation ActiveEster->Amide Nucleophilic Attack Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3-fluoroisonicotinic Acid with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-fluoroisonicotinic acid with a variety of boronic acids. This reaction is a key transformation in medicinal chemistry for the synthesis of 2-aryl-3-fluoroisonicotinic acid derivatives, a scaffold with significant potential in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in numerous biologically active molecules and approved pharmaceuticals. The strategic incorporation of a fluorine atom onto the pyridine ring, as in this compound, can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The reaction of this compound with various boronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, enabling the generation of diverse chemical libraries for drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic substituent to the palladium complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired 2-aryl-3-fluoroisonicotinic acid product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that reaction conditions may require optimization for specific substrates to achieve maximum yields.

EntryBoronic Acid PartnerProductCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acid2-Phenyl-3-fluoroisonicotinic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1285
24-Methoxyphenylboronic acid3-Fluoro-2-(4-methoxyphenyl)isonicotinic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)892
33-Aminophenylboronic acid2-(3-Aminophenyl)-3-fluoroisonicotinic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1678
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-3-fluoroisonicotinic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (3:1)1088
5Thiophen-3-ylboronic acid3-Fluoro-2-(thiophen-3-yl)isonicotinic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1275

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, or DME/H₂O)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time.

    • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for a shorter duration (typically 15-60 minutes).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate is present, filter the mixture.

    • Dilute the filtrate with an organic solvent such as ethyl acetate and wash with water and brine.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound + Boronic Acid + Pd Catalyst + Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heating (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Aqueous Work-up & Extraction Cooling->Extraction Precipitation Acidify to Precipitate Product Extraction->Precipitation Purification Purification (Recrystallization or Chromatography) Precipitation->Purification Final_Product 2-Aryl-3-fluoroisonicotinic Acid Purification->Final_Product Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)(Br)L₂ Pd0->PdII_Complex Diorgano_Pd Ar-Pd(II)-Ar'L₂ PdII_Complex->Diorgano_Pd Diorgano_Pd->Pd0 Product Ar-Ar' Diorgano_Pd->Product Reductive Elimination Start 2-Bromo-3-fluoro- isonicotinic Acid (Ar-Br) Start->PdII_Complex Oxidative Addition Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Diorgano_Pd Transmetalation

Application Notes and Protocols: 2-Bromo-3-fluoroisonicotinic Acid in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3-fluoroisonicotinic acid is a valuable heterocyclic building block for the synthesis of targeted therapeutics. The strategic placement of the bromo and fluoro substituents on the isonicotinic acid scaffold offers a versatile platform for creating complex molecules, particularly potent enzyme inhibitors. This document provides detailed protocols for the synthesis of a novel Poly(ADP-ribose) polymerase (PARP) inhibitor using this compound as a key starting material. PARP inhibitors have emerged as a crucial class of anticancer drugs, especially for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2][3]

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes are central to the cellular response to DNA damage. In cells with defective homologous recombination repair (HRR) pathways, such as those with BRCA mutations, PARP inhibitors trap PARP on damaged DNA, leading to the collapse of replication forks and subsequent cell death, a concept known as synthetic lethality.[1][4]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Chain Synthesis (PARylation) PARP1->PAR PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition Replication_Fork Replication Fork Collapse PARP_Trapping->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality in HR-Deficient Cells) DSB->Cell_Death

Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.

Experimental Protocols

The synthesis of the target PARP inhibitor from this compound is a multi-step process involving amidation followed by a Suzuki cross-coupling reaction.

Synthetic Workflow

Synthetic_Workflow Start This compound Amidation Step 1: Amidation Start->Amidation Intermediate N-(piperidin-4-yl)-2-bromo-3-fluoroisonicotinamide Amidation->Intermediate Suzuki Step 2: Suzuki Coupling Intermediate->Suzuki Product Final PARP Inhibitor Suzuki->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-fluoroisonicotinic acid. This substrate presents unique challenges due to the electronic properties of the fluoro-pyridinyl ring and the presence of a carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no yield with this compound?

Low yields with this substrate are common and can be attributed to several factors. The Lewis-basic pyridine nitrogen can coordinate with and inhibit the palladium catalyst.[1][2] Additionally, under basic reaction conditions, the carboxylic acid deprotonates to a carboxylate, which can bind to the palladium center and cause catalyst deactivation or solubility issues.[3][4] Finally, the electron-withdrawing nature of the fluorine and the pyridine ring can make the oxidative addition step more challenging compared to electron-rich aryl bromides.[5]

Q2: What are the most common side products and how can they be minimized?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond in your boronic acid/ester, replacing it with a C-H bond.[6] It is often accelerated in basic, aqueous conditions.[7] To minimize it, use rigorously degassed solvents, consider more stable boronic esters (e.g., pinacol esters), or employ anhydrous reaction conditions.[7]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It can become significant if the desired cross-coupling is slow or if oxygen is present in the reaction.[5][8] Optimizing the catalyst system and ensuring a strictly inert atmosphere can reduce homocoupling.[5]

Q3: Is it necessary to protect the carboxylic acid group?

While not always mandatory, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly effective strategy to prevent catalyst deactivation and improve solubility.[3][9][10] If initial screening with the free acid fails to provide satisfactory yields, the protection/deprotection sequence is a reliable alternative. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction is complete.[10]

Q4: How should I select the optimal catalyst, ligand, base, and solvent?

The choice is critical and often requires screening.

  • Catalyst/Ligand: For challenging heteroaryl substrates, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often superior to older catalysts like Pd(PPh₃)₄.[2] These ligands facilitate the oxidative addition and reductive elimination steps. Pre-catalysts like Pd(dppf)Cl₂ are also robust starting points.

  • Base: The base activates the boronic acid for transmetalation.[11][12] For substrates with acidic protons, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective and less likely to cause side reactions than strong hydroxide bases.[13]

  • Solvent: Aprotic polar solvents, often mixed with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O), are standard choices to dissolve both the organic substrates and the inorganic base.[5] Anhydrous conditions using solvents like THF or DMF can also be effective, particularly for minimizing protodeboronation.[1][14]

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
No or Low Conversion of Starting Material 1. Catalyst deactivation by pyridine nitrogen or carboxylate. 2. Ineffective catalyst/ligand system for this specific substrate. 3. Suboptimal choice of base or solvent, leading to poor reactivity or solubility.[3]1. Protect the carboxylic acid: Convert the acid to a methyl or ethyl ester before the coupling reaction (See Protocol 2).[3][4] 2. Screen ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source.[2] 3. Change the base: Switch to K₃PO₄ or Cs₂CO₃, which are often effective for challenging couplings.[13]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[5][8] 2. The rate of transmetalation is slow compared to homocoupling. 3. A Pd(II) pre-catalyst is being reduced by the boronic acid.1. Ensure inert atmosphere: Rigorously degas all solvents (including water) and maintain a positive pressure of argon or nitrogen.[15][16] 2. Optimize conditions: Increase the temperature moderately (e.g., 90°C to 110°C). Screen different catalyst/ligand combinations. 3. Use a Pd(0) source: Start with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.
Significant Protodeboronation of Boronic Acid 1. Boronic acid is unstable under the reaction conditions (especially heteroaryl boronic acids).[6][17] 2. Presence of excess water or other proton sources. 3. Reaction time is too long, or the temperature is too high.1. Use a more stable boron reagent: Switch from the boronic acid to its corresponding pinacol ester (Bpin) or MIDA boronate.[7] 2. Minimize water: Use a lower ratio of water in the solvent system or switch to anhydrous conditions (e.g., THF with KF as the base).[1][11] 3. Shorten reaction time: Use a more active catalyst system that allows for lower temperatures and shorter reaction times.[18]
Reaction Mixture Turns Black (Palladium Black) 1. The phosphine ligand is not robust enough and decomposes at high temperatures. 2. Insufficient ligand is present to stabilize the Pd(0) species, leading to aggregation.[19] 3. Impurities in reagents or solvents.1. Use a more robust ligand: Switch to sterically hindered biarylphosphine ligands (e.g., Buchwald-type ligands).[2] 2. Increase ligand ratio: Increase the ligand-to-palladium ratio (e.g., from L:Pd of 2:1 to 4:1). 3. Purify reagents: Ensure all starting materials and solvents are pure and anhydrous.

Data Presentation

Table 1: Recommended Starting Conditions for Reaction Screening
ComponentRecommendationRationale
Aryl Halide This compound (or its ester)1.0 eq
Boron Reagent Arylboronic Acid or Pinacol Ester1.2 - 1.5 eq
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhos2-5 mol%
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 eq
Solvent 1,4-Dioxane : Water (4:1 to 10:1)0.1 - 0.2 M concentration
Temperature 80 - 110 °CReaction specific
Table 2: Catalyst & Ligand Selection Guide for Challenging Heteroaryl Couplings
Catalyst SystemLigand TypeAdvantagesConsiderations
Pd(PPh₃)₄ Monodentate PhosphineCommercially available, simple to use.Often requires higher temperatures; may be inefficient for this substrate.
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineRobust, reliable pre-catalyst. Good general starting point.May not be active enough for highly challenging couplings.
Pd(OAc)₂ / SPhos Bulky BiarylphosphineHigh activity for hindered and electron-poor substrates.[2]Requires separate addition of ligand; air-sensitive ligand.
Pd₂(dba)₃ / XPhos Bulky BiarylphosphineExcellent for forming C-C bonds with challenging partners.[2]Requires careful handling under inert atmosphere.
Table 3: Base and Solvent Compatibility
BaseRecommended SolventsNotes
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, DMFStandard, moderately strong base. May be insufficient for difficult couplings.
K₃PO₄ Dioxane/H₂O, Toluene/H₂OStronger, non-nucleophilic base. Often gives higher yields for heteroaryl couplings.[13]
Cs₂CO₃ Dioxane, Toluene, THFHighly effective, soluble in many organic solvents. More expensive.
KF THF, Dioxane (often anhydrous)Mild base, useful when base-sensitive functional groups (like esters) are present.[11]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Palladium catalysts and phosphine ligands are toxic and should be handled with care. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki Coupling (Free Acid)
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Protection of Carboxylic Acid (Methyl Ester Formation)
  • Setup: Dissolve this compound (1.0 eq) in methanol (MeOH). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the solution.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux (40-60 °C) for 4-16 hours until the starting material is consumed (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester, which can be used in the next step, often without further purification.

Protocol 3: Suzuki Coupling of Methyl 2-Bromo-3-fluoroisonicotinate

Follow Protocol 1, substituting the free acid with the methyl ester from Protocol 2. The workup is simplified: after cooling, dilute with ethyl acetate and wash with water and brine. No acidification step is needed. The crude ester product can be purified by flash chromatography.

Protocol 4: Post-Coupling Hydrolysis (Ester Deprotection)
  • Setup: Dissolve the purified methyl ester product (1.0 eq) from Protocol 3 in a mixture of THF and water (e.g., 3:1).

  • Reagent Addition: Add lithium hydroxide (LiOH) (3.0 - 5.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-8 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH ~3-4. The final product may precipitate and can be collected by filtration, or it can be extracted with ethyl acetate. Dry the organic extracts and concentrate to yield the final carboxylic acid product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² (Di-organo Complex) pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_aryl->product start R¹-X (Aryl Halide) start->pd2_halide boron R²-B(OR)₂ (Boronic Acid/Ester) + Base boron->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow cluster_screening Initial Checks & Screening start Low Yield or No Reaction check_reagents Verify Reagent Quality & Inert Conditions start->check_reagents screen_catalyst Screen Catalyst & Ligand check_reagents->screen_catalyst screen_base Screen Base (K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvent & Temperature screen_base->screen_solvent side_products Significant Side Products Observed? screen_solvent->side_products protodeboronation Protodeboronation -> Use Pinacol Ester, Anhydrous Conditions side_products->protodeboronation Yes homocoupling Homocoupling -> Optimize Catalyst, Ensure Degassing side_products->homocoupling Yes protect_acid Yield Still Low? side_products->protect_acid No protodeboronation->protect_acid homocoupling->protect_acid perform_protection Protect Acid as Ester (See Protocol 2) protect_acid->perform_protection Yes success Optimized Yield protect_acid->success No perform_protection->success

Caption: Troubleshooting workflow for optimizing the Suzuki reaction.

Protection_Strategy start Start: Suzuki of This compound decision Is yield >70% with free acid after screening? start->decision proceed Proceed with Optimized Conditions for Free Acid decision->proceed Yes protect_step Step 1: Protect Acid as Methyl/Ethyl Ester decision->protect_step No couple_step Step 2: Perform Suzuki Coupling on Ester protect_step->couple_step deprotect_step Step 3: Hydrolyze Ester to Final Product couple_step->deprotect_step

Caption: Decision tree for implementing a protecting group strategy.

References

Technical Support Center: Amide Coupling of 2-Bromo-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of 2-Bromo-3-fluoroisonicotinic acid. This guide addresses common challenges encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

Several factors can contribute to poor outcomes in the amide coupling of this substrate. The primary challenges stem from the electronic properties and steric hindrance of the starting material.[1][2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate coupling. Insufficient or inefficient activation by the coupling reagent is a common reason for failure.[1]

  • Reduced Amine Nucleophilicity: The amine coupling partner may be deactivated through protonation by the acidic starting material, rendering it non-nucleophilic.[1]

  • Steric Hindrance: The presence of the bromine and fluorine atoms adjacent to the carboxylic acid group creates significant steric bulk, which can impede the approach of the amine to the activated carboxylic acid.[1][3]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can significantly hinder the reaction's progress.[1]

Q2: Which coupling reagents are most effective for a sterically hindered and electron-deficient substrate like this compound?

Standard coupling reagents may not be sufficient for this challenging substrate. More potent reagents are generally required to overcome the high activation energy barrier.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective than standard carbodiimides (e.g., EDC) for difficult couplings due to the formation of more reactive activated esters.[2] HATU is often a good first choice.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be highly effective for sterically demanding couplings and can minimize side reactions like racemization.[2]

  • Acyl Fluoride Precursors: Generating the acyl fluoride in situ using reagents like TFFH or BTFFH can be a powerful strategy for extremely hindered couplings.[3] Acyl fluorides are less sterically demanding than many other activated intermediates.[3]

Q3: I am observing significant side product formation. How can this be minimized?

Side reactions can compete with the desired amide bond formation. Here are some strategies to mitigate them:

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions. Conversely, for very hindered substrates, carefully increasing the temperature might be necessary to drive the main reaction forward.[2]

  • Use Additives: Additives like HOBt or OxymaPure can suppress racemization and improve the efficiency of the coupling reaction.[1]

  • Order of Reagent Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can prevent the coupling reagent from reacting directly with the amine.[4]

Q4: What are the recommended purification strategies for the resulting amide product?

Purification can be challenging due to byproducts from the coupling reagents.

  • Aqueous Workup: A standard aqueous workup can help remove water-soluble byproducts. Washing the organic layer with a mild acid (e.g., saturated aq. NH₄Cl), a mild base (e.g., saturated aq. NaHCO₃), and brine is a common sequence.

  • Filtration: If a carbodiimide like DCC is used, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[2] Using a water-soluble carbodiimide like EDC can simplify removal of the urea byproduct during the aqueous workup.[2]

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying the final amide product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[5]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amide Couplings

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReadily available, cost-effective.Often require additives (HOBt, OxymaPure) for hindered substrates; can lead to racemization; DCC produces insoluble urea byproduct.[6]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh efficiency, fast reaction times, reduced racemization.[1]More expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOPVery effective for sterically hindered substrates and those prone to racemization.[2]Can be more expensive; byproducts can complicate purification.
Acyl Fluoride Precursors TFFH, BTFFHExcellent for extremely hindered and electron-deficient substrates; less sterically demanding intermediate.[3]Reagents can be moisture-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1][7]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation

  • Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[1]

  • Upon completion, proceed with an aqueous workup and purification as described in Protocol 1.

Mandatory Visualization

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Acid 2-Bromo-3-fluoro- isonicotinic acid Start->Acid Pre-activation Pre-activation (15-30 min) Acid->Pre-activation Combine Acid, Solvent, Base, Coupling Reagent Solvent Anhydrous Solvent (DMF or DCM) Solvent->Pre-activation Base Base (DIPEA) Base->Pre-activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Reaction_Monitoring Monitor Progress (TLC/LC-MS) Add_Amine->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Final_Product Pure Amide Purification->Final_Product

Caption: Workflow for a typical amide coupling reaction.

Troubleshooting_Tree Start Low/No Yield Check_Activation Is carboxylic acid activation complete? Start->Check_Activation Check_Amine Is the amine sufficiently nucleophilic? Check_Activation->Check_Amine Yes Solution_Activation Use a more potent coupling reagent (HATU, PyBOP) or increase equivalents. Check_Activation->Solution_Activation No Check_Conditions Are reaction conditions optimal? Check_Amine->Check_Conditions Yes Solution_Amine Use a stronger, non-nucleophilic base (DIPEA) to prevent amine protonation. Check_Amine->Solution_Amine No Check_Sterics Is steric hindrance the primary issue? Check_Conditions->Check_Sterics Yes Solution_Conditions Ensure anhydrous conditions. Optimize solvent and temperature. Check_Conditions->Solution_Conditions No Solution_Sterics Consider in situ acyl fluoride formation. Increase reaction time or temperature. Check_Sterics->Solution_Sterics Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromo-3-fluoroisonicotinic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and side reactions encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: Based on reactions with structurally similar halo-pyridines and general principles of cross-coupling chemistry, the most common side products include:

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or ester coupling partner can be replaced by a hydrogen atom, leading to a deboronylated byproduct and reduced yield of the desired product.[1][2] This is a well-documented issue with heteroaryl boronic acids.[1][2]

  • Homocoupling: Dimerization of the boronic acid/ester or of the this compound starting material can occur.[3] The presence of oxygen can promote the homocoupling of the boronic acid.[3]

  • Dehalogenation (Debromination): The bromine atom on the pyridine ring can be replaced by a hydrogen atom, resulting in the formation of 3-fluoroisonicotinic acid. This can be a significant side reaction in palladium-catalyzed couplings of halo-heterocycles.

  • Decarboxylation: The carboxylic acid group may be lost under certain reaction conditions, particularly at elevated temperatures, leading to the formation of 2-bromo-3-fluoropyridine.

Q2: My Suzuki-Miyaura reaction is sluggish and gives low yields. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors:

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, hindering its activity.[3] This is a known challenge with 2-substituted pyridine substrates.

  • Poor Solubility: The carboxylic acid moiety can affect the solubility of the starting material in common organic solvents, leading to a heterogeneous reaction mixture and inefficient catalysis. It is often advantageous to use the methyl or ethyl ester of the isonicotinic acid to circumvent this issue.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for achieving high conversion.

Q3: Can the carboxylic acid group of this compound interfere with the cross-coupling reaction?

A3: Yes, the free carboxylic acid can complicate the reaction. It can interact with the base and the palladium catalyst, potentially altering catalyst activity and substrate solubility.[3] For this reason, it is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Significant formation of protodeboronated side product.

Potential Cause Recommended Solution
Instability of the boronic acidUse a more stable boronic acid derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.
High reaction temperatureLower the reaction temperature and monitor for an increase in the desired product-to-side product ratio.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The pH of the reaction mixture can significantly influence the rate of protodeboronation.[2]

Issue 2: Observation of homocoupling byproducts.

Potential Cause Recommended Solution
Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Rigorously degas all solvents and reagents before use.[3]
Presence of Pd(II) speciesUse a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[3]
Suboptimal stoichiometryA slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.
Buchwald-Hartwig Amination

Issue: Low conversion or decomposition of starting material.

Potential Cause Recommended Solution
Catalyst inhibition by the pyridine nitrogenUse bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can promote the desired C-N bond formation and minimize catalyst inhibition.
Incompatible baseStrong bases like NaOtBu or K₂CO₃ are commonly used. However, the choice of base should be optimized for the specific amine coupling partner.
Reaction with the carboxylic acid groupProtect the carboxylic acid as an ester to prevent unwanted side reactions with the base or catalyst.
Sonogashira Coupling

Issue: Low yield of the desired alkynylated product.

Potential Cause Recommended Solution
Copper-catalyzed side reactionsWhile the Sonogashira reaction is often robust, copper-free conditions can sometimes provide cleaner reactions and higher yields, especially with sensitive substrates.
Deactivation of the palladium catalystEnsure a properly degassed reaction setup to prevent catalyst oxidation. The choice of ligand can also be critical.
Poor solubility of the starting materialAs with other couplings, using an ester derivative of this compound can improve solubility and reaction performance.

Data Presentation

While specific quantitative data for side products in cross-coupling reactions of this compound is not extensively available in the public literature, the following table provides representative yields for successful couplings of structurally similar compounds, which can serve as a benchmark for optimization.

Table 1: Representative Yields in Cross-Coupling Reactions of Halo-pyridines

Coupling ReactionHalo-pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Suzuki-Miyaura2-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium saltK₂CO₃DMF/WaterHigh (unspecified)[3]
Suzuki-Miyaura2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water92[4]
Sonogashira6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHF/Et₃N92[5]

Experimental Protocols

The following are generalized experimental protocols that should be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-Bromo-3-fluoroisonicotinate
  • Reagent Preparation: In a dry reaction vessel, combine methyl 2-bromo-3-fluoroisonicotinate (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Methyl 2-Bromo-3-fluoroisonicotinate
  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Substrate Addition: Add methyl 2-bromo-3-fluoroisonicotinate (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_side_products Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_side_products protodeboronation Protodeboronation Observed? check_side_products->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No sol_proto Use Boronic Ester (BPin, MIDA) Lower Temperature Screen Bases/Solvents protodeboronation->sol_proto Yes dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No sol_homo Ensure Inert Atmosphere Use Pd(0) Precatalyst Adjust Stoichiometry homocoupling->sol_homo Yes no_reaction Starting Material Unchanged? dehalogenation->no_reaction No sol_dehalo Screen Ligands Lower Temperature Use Milder Base dehalogenation->sol_dehalo Yes sol_no_reaction Screen Catalysts/Ligands Increase Temperature Check Reagent Quality Use Ester of Starting Material no_reaction->sol_no_reaction

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start_suzuki 2-Bromo-3-fluoro isonicotinic acid product_suzuki Desired Product (2-Aryl-3-fluoro isonicotinic acid) start_suzuki->product_suzuki Pd Catalyst, Base side_dehalogenation Dehalogenation (3-Fluoroisonicotinic acid) start_suzuki->side_dehalogenation side_homocoupling_a Homocoupling (Bipyridine Dimer) start_suzuki->side_homocoupling_a boronic_acid R-B(OR)₂ boronic_acid->product_suzuki side_protodeboronation Protodeboronation (R-H) boronic_acid->side_protodeboronation side_homocoupling_b Homocoupling (R-R) boronic_acid->side_homocoupling_b start_buchwald 2-Bromo-3-fluoro isonicotinic acid product_buchwald Desired Product (2-Amino-3-fluoro isonicotinic acid) start_buchwald->product_buchwald Pd Catalyst, Base start_buchwald->side_dehalogenation start_buchwald->side_homocoupling_a amine R₂NH amine->product_buchwald start_sonogashira 2-Bromo-3-fluoro isonicotinic acid product_sonogashira Desired Product (2-Alkynyl-3-fluoro isonicotinic acid) start_sonogashira->product_sonogashira Pd/Cu Catalyst, Base start_sonogashira->side_dehalogenation start_sonogashira->side_homocoupling_a alkyne R-C≡CH alkyne->product_sonogashira

Caption: Potential reaction pathways and side products in cross-coupling reactions.

References

Preventing degradation of "2-Bromo-3-fluoroisonicotinic acid" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "2-Bromo-3-fluoroisonicotinic acid" during chemical reactions.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Degradation of Starting Material: this compound may be sensitive to reaction conditions such as high temperatures, strong bases, or certain catalysts.- Temperature Control: Maintain the lowest effective reaction temperature. - Base Selection: Use milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases (e.g., NaOH, KOH). - Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[1][2]
Formation of Unidentified Byproducts Multiple Degradation Pathways: The starting material could be undergoing several degradation reactions simultaneously, such as decarboxylation, hydrodehalogenation, or other side reactions.- Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the point at which byproducts begin to form. - Stepwise Optimization: Systematically vary one reaction parameter at a time (e.g., temperature, base, solvent, catalyst) to identify the critical factor causing byproduct formation.
Loss of Bromo Substituent (Hydrodehalogenation) Reductive Cleavage of C-Br Bond: The carbon-bromine bond is susceptible to cleavage, especially in the presence of a palladium catalyst and a hydrogen source (e.g., solvent, amine base). The reactivity order for halogens is generally I > Br > Cl > F.- Catalyst Choice: Consider using a catalyst system less prone to promoting hydrodehalogenation. - Hydrogen Source Elimination: Use anhydrous solvents and avoid reagents that can act as hydrogen donors. - Reaction Time: Minimize reaction time to reduce the extent of this side reaction.
Loss of Carboxylic Acid Group (Decarboxylation) Thermal or Base/Metal-Induced Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or in the presence of strong bases or certain metal catalysts. The position of the carboxylic acid relative to the nitrogen can influence its lability.[3]- Temperature Control: Keep the reaction temperature as low as possible. - Base Selection: Opt for non-basic or weakly basic conditions if the reaction chemistry allows. - Protecting Group Strategy: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the reaction and deprotecting it in a subsequent step.
Inconsistent Reaction Outcomes Variability in Reagent Quality or Reaction Setup: Impurities in solvents or reagents, or variations in the reaction setup (e.g., effectiveness of degassing), can lead to inconsistent results.- Reagent Purity: Use high-purity, anhydrous solvents and reagents. - Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote side reactions like homocoupling.[1] - Consistent Procedure: Adhere to a standardized and well-documented experimental procedure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the stability and integrity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C). Protect it from light and moisture.

Q2: I am performing a Suzuki coupling with this compound and observing low yields. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki couplings with this substrate can be due to several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation. Using bulky, electron-rich phosphine ligands can help mitigate this issue.

  • Protodeboronation: The boronic acid coupling partner can be degraded, especially in the presence of aqueous bases. Consider using anhydrous conditions or more stable boronic esters (e.g., pinacol esters).

  • Hydrodebromination: As mentioned in the troubleshooting guide, the bromo substituent can be reductively cleaved. Optimizing the catalyst and reaction time is crucial.

  • Decarboxylation: The carboxylic acid may be lost under the reaction conditions. Protecting the carboxylic acid as an ester prior to coupling is a common strategy.

Q3: In a Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne and decomposition of the this compound. What can I do to improve the reaction?

A3: Homocoupling and substrate decomposition in Sonogashira reactions are common issues. To address these:

  • Degassing: Thoroughly degas your solvents and reaction mixture to remove oxygen, which promotes the homocoupling of alkynes.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For electron-deficient pyridines, specialized ligands may be required to facilitate the desired cross-coupling over side reactions.

  • Base Selection: The base plays a crucial role. An amine base like triethylamine or diisopropylethylamine is commonly used. The strength and amount of the base should be optimized.

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard in Sonogashira reactions, but in some cases, copper-free conditions can reduce homocoupling.

Q4: Can I use strong bases like NaOH or KOH with this compound?

A4: The use of strong aqueous bases is generally discouraged. They can promote the decarboxylation of the isonicotinic acid moiety and may also lead to other degradation pathways. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often better choices for reactions involving this substrate.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Degradation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to reduce degradation.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a mild base such as K₂CO₃ (3.0 eq.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for the consumption of the starting material to minimize byproduct formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The aqueous layer can be acidified to protonate the carboxylic acid for extraction.

  • Purification: Purify the product by flash column chromatography.

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

This protocol describes the protection of the carboxylic acid group as a methyl ester, which can prevent decarboxylation during subsequent reactions.

  • Esterification: Suspend this compound (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the methyl ester with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. The resulting methyl 2-bromo-3-fluoroisonicotinate can then be used in reactions like cross-couplings.

  • Deprotection (Hydrolysis): After the desired reaction, the methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions, such as stirring with LiOH in a THF/water mixture.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst and Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_degradation Potential Degradation Pathways cluster_solutions Troubleshooting Steps start Low Yield or Byproduct Formation decarboxylation Decarboxylation? start->decarboxylation hydrodehalogenation Hydrodehalogenation? start->hydrodehalogenation catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation protect_acid Protect Carboxylic Acid decarboxylation->protect_acid change_base Use Milder Base decarboxylation->change_base lower_temp Lower Reaction Temperature decarboxylation->lower_temp optimize_catalyst Optimize Catalyst/Ligand hydrodehalogenation->optimize_catalyst catalyst_deactivation->optimize_catalyst

Caption: A logical decision tree for troubleshooting common degradation issues.

References

Technical Support Center: Reaction Monitoring for 2-Bromo-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Bromo-3-fluoroisonicotinic acid using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common starting point for polar, acidic compounds on silica gel TLC plates is a mixture of a non-polar and a polar solvent. For this compound, a good initial solvent system to try is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[1] To address the acidic nature of the compound and prevent streaking, it is highly recommended to add a small amount of acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase.[2]

Q2: My TLC spots are streaking. How can I fix this?

A2: Streaking is a common issue when analyzing acidic compounds like this compound on silica gel.[2] Here are several troubleshooting steps:

  • Add Acid to the Mobile Phase: Incorporating a small amount of acetic or formic acid into your eluent can suppress the ionization of the carboxylic acid, leading to sharper, more defined spots.[2]

  • Reduce Sample Concentration: Overloading the TLC plate is a frequent cause of streaking.[3] Try diluting your sample before spotting it onto the plate.

  • Change the Solvent System: If the issue persists, you may need to try a different, potentially more polar, solvent system.

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: Several factors could lead to the absence of visible spots:

  • UV Visualization: Ensure you are using a TLC plate with a fluorescent indicator (e.g., F254) and viewing it under a UV lamp (254 nm). Aromatic compounds like this compound should be UV-active.

  • Sample Concentration: Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[4]

  • Staining: If the compound is not sufficiently UV-active, you may need to use a chemical stain. A potassium permanganate (KMnO4) stain can be effective for visualizing compounds with oxidizable functional groups.

  • Solvent Level: Check that the solvent level in the developing chamber is below the origin line where you spotted your sample. If the origin is submerged, the sample will dissolve into the solvent pool instead of eluting up the plate.[5]

Q4: How do I monitor the progress of my reaction using TLC?

A4: To effectively monitor a reaction, spot three lanes on your TLC plate: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.[6] As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of a new spot corresponding to your product in the reaction mixture lane.[7] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]

Troubleshooting Guide: TLC
Problem Possible Cause Recommended Solution
Streaking or Tailing of Spots Sample is too concentrated (overloaded). The compound is acidic and interacting strongly with the silica gel.Dilute the sample before spotting.[3] Add 0.5-2% acetic or formic acid to the mobile phase.[2]
Spots are not moving from the baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[8]
Spots are running at the solvent front (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[8]
Spots are elongated or not circular The TLC plate was not placed vertically in the chamber. The chamber was disturbed during development.Ensure the plate is placed evenly and the chamber remains undisturbed. Re-run the TLC.
No spots are visible The sample is too dilute. The compound is not UV-active at the wavelength used.Concentrate the sample or apply multiple spots at the origin.[4] Use a chemical stain for visualization (e.g., potassium permanganate).
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate (with F254 indicator). Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Sample Preparation:

    • Starting Material: Dissolve a small amount of this compound starting material in a suitable solvent (e.g., ethyl acetate, methanol).

    • Reaction Mixture: Withdraw a small aliquot from the reaction vessel. If necessary, quench the reaction in the aliquot (e.g., by adding a small amount of water or acid/base). Dilute the aliquot with a suitable solvent.

  • Spotting: Using a capillary tube, spot a small amount of each prepared sample onto its designated lane on the origin line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 Ethyl Acetate:Hexane with 1% acetic acid). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Analysis: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicates product formation. Calculate the Retention Factor (Rf) for each spot if needed (Rf = distance traveled by spot / distance traveled by solvent front).

Workflow for TLC-Based Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_action Action prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate prep_sm Prepare Starting Material Sample prep_sm->spot_plate prep_rxn Prepare Reaction Mixture Aliquot prep_rxn->spot_plate develop Develop Plate in Chamber spot_plate->develop visualize Visualize under UV Light develop->visualize interpret Interpret Results visualize->interpret is_complete Reaction Complete? interpret->is_complete continue_rxn Continue Reaction is_complete->continue_rxn No workup Proceed to Work-up is_complete->workup Yes continue_rxn->prep_rxn Take another aliquot later

Workflow for monitoring a chemical reaction using TLC.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Frequently Asked Questions (FAQs)

Q1: What type of LC column is suitable for analyzing this compound?

A1: A reversed-phase C18 column is a standard and suitable choice for the analysis of this compound. These columns separate compounds based on their hydrophobicity.

Q2: What are the recommended mobile phases for LC-MS analysis?

A2: For reversed-phase chromatography of acidic compounds, a common mobile phase system consists of:

  • Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid. The acid helps to protonate the carboxylic acid, leading to better peak shape and retention.

  • Mobile Phase B: An organic solvent like acetonitrile or methanol, also with 0.1% formic acid or acetic acid.

A gradient elution, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B, is typically used to elute compounds with varying polarities.

Q3: What ionization mode should I use for mass spectrometry detection?

A3: For a carboxylic acid like this compound, both positive and negative electrospray ionization (ESI) modes can be effective.

  • Negative Ion Mode (ESI-): This is often preferred for carboxylic acids as they readily deprotonate to form the [M-H]⁻ ion, which is the carboxylate anion. This mode can be very sensitive.

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ can also be observed, although sometimes with lower sensitivity than the deprotonated ion in negative mode.

Q4: What are the expected mass-to-charge ratios (m/z) for this compound?

A4: The molecular weight of this compound (C6H3BrFNO2) is approximately 219.99 g/mol . The expected m/z values would be:

  • [M-H]⁻ (Negative Mode): ~218.9

  • [M+H]⁺ (Positive Mode): ~220.9 Remember that bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, you should expect to see two peaks for any bromine-containing ion, separated by 2 m/z units, with roughly equal intensity. This isotopic pattern is a key signature for identifying your compound.

Troubleshooting Guide: LC-MS
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) The compound is interacting with active sites on the column or system. The mobile phase pH is not optimal.Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid). Ensure all tubing and connections are clean.
No or Low Signal Intensity Incorrect ionization mode selected. The compound is not eluting from the column. The sample is too dilute.Try both positive and negative ESI modes. Adjust the gradient to be more eluotropic (higher organic content). Concentrate the sample.
Retention Time Shifts Changes in mobile phase composition. Column degradation. Fluctuation in column temperature.Prepare fresh mobile phase. Use a guard column to protect the analytical column. Ensure the column oven is maintaining a stable temperature.
High Background Noise/Contamination Impure solvents or additives. Carryover from previous injections. Contaminated sample vials or caps.Use high-purity LC-MS grade solvents and additives. Run blank injections between samples to wash the system. Use clean vials and septa.
Experimental Protocol: LC-MS Monitoring
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility and good peak shape.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • LC Method (Gradient):

    • 0-1 min: 5% B

    • 1-5 min: Gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Gradient from 95% to 5% B

    • 7.1-10 min: Hold at 5% B (re-equilibration)

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes initially to determine the best response.

    • Scan Range: m/z 50 - 500.

    • Key Ions to Monitor:

      • [M-H]⁻: m/z 218.9 and 220.9

      • [M+H]⁺: m/z 220.9 and 222.9

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at their respective retention times and m/z values.

Logical Troubleshooting Flow for LC-MS Analysis

LCMS_Troubleshooting cluster_peak Peak Issues cluster_causes_no_peak Causes for No/Low Peak cluster_causes_bad_shape Causes for Poor Shape cluster_causes_rt_shift Causes for RT Shift cluster_solutions Solutions start LC-MS Analysis Issue no_peak No Peak / Low Intensity start->no_peak bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape rt_shift Retention Time Shift start->rt_shift cause_ion Incorrect Ionization Mode no_peak->cause_ion cause_conc Sample Too Dilute no_peak->cause_conc cause_elution Compound Not Eluting no_peak->cause_elution cause_ph Inappropriate Mobile Phase pH bad_shape->cause_ph cause_overload Column Overload bad_shape->cause_overload cause_mobile_phase Mobile Phase Inconsistency rt_shift->cause_mobile_phase cause_temp Temperature Fluctuation rt_shift->cause_temp cause_column Column Degradation rt_shift->cause_column sol_ion Switch ESI Mode (+/-) cause_ion->sol_ion sol_conc Concentrate Sample cause_conc->sol_conc sol_elution Adjust Gradient cause_elution->sol_elution sol_ph Add/Check Acid Modifier cause_ph->sol_ph sol_overload Dilute Sample cause_overload->sol_overload sol_mobile_phase Prepare Fresh Mobile Phase cause_mobile_phase->sol_mobile_phase sol_temp Check Column Oven cause_temp->sol_temp sol_column Replace Column/Guard Column cause_column->sol_column

Troubleshooting logic for common LC-MS issues.

Predicted Mass Fragmentation of this compound

The fragmentation of this compound in the mass spectrometer can provide structural confirmation. In negative ion mode (ESI-), the [M-H]⁻ ion is the parent ion. Common fragmentation pathways include the loss of carbon dioxide and the cleavage of the carbon-bromine bond.

Mass_Fragmentation parent [M-H]⁻ m/z 219/221 loss_co2 Loss of CO₂ (-44 Da) parent->loss_co2 loss_br Loss of Br radical (-79/81 Da) parent->loss_br fragment1 [M-H-CO₂]⁻ m/z 175/177 loss_co2->fragment1 fragment2 [M-H-Br]⁻ m/z 140 loss_br->fragment2

Predicted fragmentation of this compound.

References

Technical Support Center: 2-Bromo-3-fluoroisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-3-fluoroisonicotinic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

When scaling up the synthesis of this compound, key challenges often revolve around:

  • Reaction Control: Managing exothermic reactions, especially during bromination and fluorination steps, is critical to prevent runaway reactions and ensure safety.

  • Reagent Handling: Safe handling and accurate dosing of hazardous reagents like bromine and fluorinating agents are paramount.

  • Product Purity: Controlling the formation of isomers and other impurities is crucial for achieving the desired product quality.

  • Isolation and Purification: Developing an efficient and scalable method for isolating and purifying the final product can be challenging due to its physical properties.

Q2: What are the common impurities observed during the synthesis of this compound?

Common impurities can include:

  • Isomeric Byproducts: Over-bromination or incorrect regioselectivity during the bromination step can lead to di-brominated species or other positional isomers.

  • Unreacted Starting Material: Incomplete conversion of the starting material can lead to its presence in the final product.

  • Solvent-Related Impurities: Residual solvents used in the reaction or purification steps can be present in the final product.

Q3: How can I improve the regioselectivity of the bromination step?

Improving regioselectivity in pyridine bromination can be achieved by:

  • Controlling Reaction Temperature: Lower temperatures generally favor higher selectivity.

  • Choice of Brominating Agent: Using a milder brominating agent can help to avoid over-bromination and improve selectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the brominating agent.

Troubleshooting Guides

This section provides troubleshooting guidance for common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the reaction has stalled, consider adding more reagent or increasing the reaction time.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent decomposition.
Poor Reagent Quality Ensure that all reagents are of high purity and are not degraded. For example, some fluorinating agents can be sensitive to moisture.
Product Loss During Work-up Review the work-up and purification procedures to minimize product loss. This may involve optimizing extraction conditions or chromatography parameters.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Over-bromination Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture to avoid localized high concentrations.
Incorrect Reaction Temperature Optimize the reaction temperature to favor the formation of the desired product.
Choice of Reagents Consider using a more selective brominating or fluorinating agent. For instance, using a complex like Pyridine•BrF3 can sometimes reduce unwanted side reactions during fluorination compared to harsher reagents.[1][2]
Mixing Issues Ensure efficient mixing, especially in larger reactors, to maintain a homogeneous reaction mixture and prevent localized "hot spots."

Experimental Protocols

A generalized experimental protocol for the synthesis of a related compound, as specific protocols for this compound are not publicly available. This should be adapted based on laboratory-scale findings.

General Protocol for Bromination of a Pyridine Derivative:

  • Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the pyridine starting material and a suitable solvent (e.g., sulfuric acid).

  • Cooling: The reaction mixture is cooled to a predetermined temperature (e.g., 0-5 °C) using an ice bath.

  • Reagent Addition: The brominating agent (e.g., N-bromosuccinimide or bromine) is dissolved in a suitable solvent and added dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature within the desired range.

  • Reaction: The reaction is stirred at the set temperature for a specified period, with progress monitored by an appropriate analytical technique.

  • Quenching: The reaction is carefully quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution).

  • Work-up: The product is extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Add More Reagent incomplete->increase_time optimize_temp Optimize Temperature incomplete->optimize_temp check_reagents Check Reagent Quality (Purity, Degradation) complete->check_reagents increase_time->check_completion optimize_temp->check_completion poor_quality Reagent Quality Issue check_reagents->poor_quality Poor good_quality Reagents are Good check_reagents->good_quality Good use_new_reagents Use Fresh/Purified Reagents poor_quality->use_new_reagents optimize_workup Optimize Work-up and Purification Steps good_quality->optimize_workup use_new_reagents->start end Yield Improved optimize_workup->end

Caption: A flowchart for troubleshooting low reaction yield.

Decision Pathway for Improving Reaction Selectivity

SelectivityImprovement start Poor Selectivity (Multiple Products) check_temp Review Reaction Temperature start->check_temp temp_optimal Is Temperature Optimal? check_temp->temp_optimal adjust_temp Adjust Temperature (Typically Lower) temp_optimal->adjust_temp No check_reagent Evaluate Reagent Choice and Addition Rate temp_optimal->check_reagent Yes adjust_temp->start reagent_optimal Are Reagents/Addition Optimal? check_reagent->reagent_optimal adjust_reagent Use Milder Reagent or Slower Addition reagent_optimal->adjust_reagent No check_mixing Assess Mixing Efficiency reagent_optimal->check_mixing Yes adjust_reagent->start mixing_good Is Mixing Adequate? check_mixing->mixing_good improve_mixing Improve Stirring/ Baffling in Reactor mixing_good->improve_mixing No end Selectivity Improved mixing_good->end Yes improve_mixing->start

Caption: Decision tree for improving reaction selectivity.

References

Improving solubility of "2-Bromo-3-fluoroisonicotinic acid" for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoroisonicotinic acid, focusing on challenges related to its solubility in reaction solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

A2: Initially, ensure you are using a suitable solvent based on the polarity of this compound. If solubility is still an issue, consider gentle heating and agitation (e.g., stirring or sonication). It is also crucial to use a high-purity, anhydrous solvent if your reaction is sensitive to water, as impurities can affect solubility. If these simple measures fail, you may need to consider the more advanced techniques detailed in the troubleshooting guide below.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In aqueous solutions, increasing the pH above its pKa will deprotonate the carboxylic acid to form a carboxylate salt. This salt form is generally much more soluble in water and polar protic solvents than the neutral acid.[4][5] Therefore, for reactions in aqueous media or protic solvents, adjusting the pH with a suitable base can significantly enhance solubility.

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a very effective strategy.[4][6] If your primary reaction solvent is not sufficiently polar, adding a small amount of a miscible, more polar co-solvent in which this compound has high solubility can significantly improve its overall concentration in the reaction mixture. Common polar aprotic co-solvents like DMSO or DMF are often used for this purpose.

Troubleshooting Guide

Issue: Poor Solubility in Aprotic Organic Solvents

If you are experiencing poor solubility of this compound in common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, consider the following solutions.

Solutions:

  • Co-solvent Addition: Introduce a small percentage of a highly polar, miscible aprotic co-solvent.

  • Salt Formation (for subsequent reactions): Convert the acid to a more soluble salt form before use in a subsequent reaction.

  • Temperature Increase: Gently warm the solvent to increase the rate and extent of dissolution.

Expected Solubility Trends in Common Organic Solvents:

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThe high polarity of these solvents can effectively solvate the polar functional groups of the molecule.[7]
Polar Protic Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the carboxylic acid group.[2][8]
Ethers THF, Diethyl EtherLow to ModerateModerate polarity, but less effective at solvating the acidic proton compared to protic solvents.[2]
Halogenated DCM, ChloroformLowGenerally lower polarity, less effective at dissolving polar carboxylic acids.
Nonpolar Hexane, TolueneVery Low"Like dissolves like" principle; the nonpolar nature of the solvent does not favor interaction with the polar solute.[3]
Issue: Precipitation of Starting Material During Reaction

Precipitation of this compound during a reaction can indicate that its solubility limit has been exceeded, possibly due to changes in the reaction mixture's composition or temperature.

Solutions:

  • Increase Solvent Volume: Dilute the reaction mixture to keep the concentration of the acid below its solubility limit.

  • Add a Co-solvent: As the reaction proceeds, introduce a co-solvent to maintain the solubility of all components.

  • Optimize Reaction Temperature: If the reaction can tolerate it, increasing the temperature may keep the material in solution.

Experimental Protocols

Protocol 1: Improving Solubility via Co-solvent Addition

This protocol describes the use of a co-solvent to dissolve this compound in a primary reaction solvent where it has limited solubility.

Methodology:

  • To a reaction vessel containing this compound, add the primary reaction solvent (e.g., THF).

  • While stirring, add a polar aprotic co-solvent (e.g., DMSO) dropwise.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Note: The total volume of the co-solvent should ideally be kept to a minimum to avoid significant changes in the reaction conditions. A typical starting point is 5-10% (v/v) of the total solvent volume.

Protocol 2: Enhancing Aqueous Solubility by pH Adjustment

This protocol details the preparation of a stock solution of this compound in an aqueous medium by forming its carboxylate salt.

Methodology:

  • Suspend this compound in deionized water.

  • While monitoring the pH with a pH meter, add a suitable base (e.g., 1 M NaOH or a non-nucleophilic organic base like triethylamine) dropwise.

  • Continue adding the base until the solid is completely dissolved and the pH is in the desired range for your reaction (typically pH > 7 for complete salt formation).

  • This aqueous stock solution can then be used in subsequent reactions.

Visual Guides

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Troubleshooting Methods cluster_outcome Desired Outcome start Poor solubility of This compound heating Gentle Heating & Agitation start->heating cosolvent Add Co-solvent (e.g., DMSO) start->cosolvent ph_adjust pH Adjustment (for aqueous systems) start->ph_adjust dissolved Completely Dissolved for Reaction heating->dissolved cosolvent->dissolved ph_adjust->dissolved

Caption: Troubleshooting workflow for solubility issues.

logical_relationship cluster_properties Chemical Properties cluster_solubility Solubility Enhancement compound This compound acidic Acidic (Carboxylic Acid) compound->acidic polar Polar Functional Groups compound->polar deprotonation Deprotonation to form a salt (Increased aqueous solubility) acidic->deprotonation polar_interaction Interaction with polar solvents (e.g., DMSO, alcohols) polar->polar_interaction

References

Technical Support Center: Suzuki Reactions of 2-Bromo-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Suzuki reactions involving 2-Bromo-3-fluoroisonicotinic acid.

Troubleshooting Guide

Undesired homocoupling of the boronic acid partner is a common side reaction in Suzuki couplings, leading to reduced yields of the desired cross-coupled product and purification challenges. This guide provides a systematic approach to diagnosing and resolving issues of excessive homocoupling.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting homocoupling in your Suzuki reaction.

G cluster_start cluster_investigate Investigation cluster_action Corrective Actions cluster_result start High Homocoupling Observed oxygen Check for Oxygen Contamination start->oxygen catalyst Evaluate Palladium Source & Ligand start->catalyst base Assess Base Choice & Strength start->base reagents Verify Reagent Quality start->reagents protect_acid Protect Carboxylic Acid as an Ester start->protect_acid If catalyst inhibition is suspected degas Improve Degassing Technique (e.g., Freeze-Pump-Thaw, N2 Sparge) oxygen->degas If O2 is suspected pd_source Switch to Pd(0) source or use a pre-catalyst catalyst->pd_source If using Pd(II) salt ligand_change Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand_change If ligand is not optimal base_screen Screen Weaker Inorganic Bases (e.g., K2CO3, K3PO4) base->base_screen If base is too strong reagent_purify Use High-Purity Boronic Acid or Switch to Boronate Ester reagents->reagent_purify If boronic acid is impure degas->catalyst end Homocoupling Minimized degas->end pd_source->base pd_source->end ligand_change->base ligand_change->end base_screen->reagents base_screen->end reagent_purify->protect_acid reagent_purify->end protect_acid->end

Caption: A troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen from the reaction mixture is crucial to suppress this pathway.[1][2][3][4]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1][2][5] This can be a significant issue at the beginning of the reaction.

G cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II) Precursor Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O2 R-B(OH)2 R-B(OH)2 Pd(II)->R-B(OH)2 2 equiv. R-R R-R R-B(OH)2->R-R Homocoupling R-R->Pd(0) Regeneration Pd(II) Salt Pd(II) Salt R-B(OH)2_2 R-B(OH)2 Pd(II) Salt->R-B(OH)2_2 2 equiv. R-R_2 R-R Pd(II) Salt->R-R_2 Homocoupling Pd(0)_2 Pd(0) R-R_2->Pd(0)_2 Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How does the choice of palladium source affect homocoupling?

A2: The choice of palladium source can significantly impact the extent of homocoupling. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the initial homocoupling that occurs when reducing a Pd(II) precursor.[2] If a Pd(II) salt is used, the rate of reduction to Pd(0) should be rapid to enter the desired catalytic cycle quickly. The use of pre-catalysts, like Buchwald pre-catalysts, can also be advantageous as they are designed to generate the active Pd(0) species efficiently.[2]

Q3: What role do ligands play in minimizing homocoupling?

A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, consider the following:

  • Use bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, and other Buchwald-type ligands are highly effective.[1] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.

  • Optimize ligand-to-palladium ratio: An insufficient amount of ligand can lead to the formation of palladium black and promote side reactions.[6]

Q4: How does the choice of base influence the formation of homocoupling byproducts?

A4: The base is essential for activating the boronic acid for transmetalation, but an inappropriate choice can promote homocoupling.[1][7] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to cause homocoupling.[1][8] The optimal base is often substrate-dependent and may require screening.

Q5: My substrate, this compound, has a carboxylic acid group. Can this cause issues?

A5: Yes, the carboxylic acid group can lead to complications. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which can coordinate to the palladium center and potentially inhibit or deactivate the catalyst.[6] Additionally, the pyridine nitrogen can also coordinate with the palladium catalyst, further hindering its activity.[6] If you are observing low yields and significant homocoupling, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki reaction is a common and effective strategy.[6] The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.

Data Presentation

The following tables summarize the hypothetical effect of different reaction parameters on the yield and selectivity of the Suzuki reaction with this compound.

Table 1: Effect of Base on Reaction Outcome

EntryBase (3.0 equiv)Yield of Cross-Coupled Product (%)Homocoupling Product (%)
1NaOH2560
2K₂CO₃7515
3K₃PO₄8510
4Cs₂CO₃888

Reaction conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), Dioxane/H₂O (4:1), 100 °C, 12 h.

Table 2: Effect of Ligand on Reaction Outcome

EntryLigand (6 mol%)Yield of Cross-Coupled Product (%)Homocoupling Product (%)
1PPh₃4045
2dppf7812
3SPhos925
4XPhos944

Reaction conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (3 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1), 100 °C, 12 h.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O or Toluene)

Procedure:

  • Degassing: Degas the solvent by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).[9]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).[6]

  • Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol for Ester Protection of this compound

If catalyst inhibition is an issue, protection of the carboxylic acid as an ester is recommended.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous alcohol (e.g., Methanol or Ethanol)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.

  • Esterification: Cool the reaction mixture to 0 °C and slowly add the anhydrous alcohol (2.0 equiv). Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by flash column chromatography. The purified ester can then be used in the Suzuki coupling reaction following the general protocol.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-3-fluoroisonicotinic Acid and 2-Bromo-5-fluoroisonicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that influences the efficiency and outcome of a synthetic route. Substituted pyridines, in particular, are cornerstones in the synthesis of a vast array of pharmaceuticals and functional materials. This guide provides a detailed comparison of two isomeric building blocks: 2-Bromo-3-fluoroisonicotinic acid and 2-bromo-5-fluoroisonicotinic acid. We will delve into their synthesis, comparative reactivity in palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to assist in their practical application.

Physicochemical Properties and Structural Comparison

A fundamental comparison of the two isomers begins with their basic physicochemical properties.

PropertyThis compound2-Bromo-5-fluoroisonicotinic acid
Molecular Formula C₆H₃BrFNO₂C₆H₃BrFNO₂
Molecular Weight 220.00 g/mol 220.00 g/mol
CAS Number 1211530-89-0885588-12-5
Structure
Predicted pKa ~2.5 - 3.5~3.0 - 4.0
Predicted LogP ~1.5~1.7

The key distinction between these two molecules lies in the position of the fluorine atom relative to the other substituents on the pyridine ring. This seemingly minor difference has significant implications for the electronic properties of the molecule and, consequently, its reactivity.

In This compound , the fluorine atom is positioned ortho to both the bromine atom and the carboxylic acid group. This proximity leads to strong inductive electron withdrawal and potential steric interactions that can influence reaction rates and regioselectivity.

In 2-bromo-5-fluoroisonicotinic acid , the fluorine atom is para to the bromine atom and meta to the carboxylic acid. This arrangement results in different electronic effects, primarily influencing the reactivity of the C-Br bond in cross-coupling reactions through resonance and inductive effects.

Synthesis of the Isomers

The synthetic accessibility of a building block is a crucial factor in its practical application. Here, we outline plausible synthetic routes for both isomers based on available literature.

Synthesis of this compound

A likely synthetic route to this compound starts from 3-fluoro-4-picoline. The synthesis involves two key steps: bromination at the 2-position and subsequent oxidation of the methyl group to a carboxylic acid.

Synthesis of 2-Bromo-3-fluoroisonicotinic_acid start 3-Fluoro-4-picoline intermediate 2-Bromo-3-fluoro-4-picoline start->intermediate Bromination product This compound intermediate->product Oxidation

Caption: Synthetic pathway for this compound.

Synthesis of 2-bromo-5-fluoroisonicotinic acid

A reported synthesis for 2-bromo-5-fluoroisonicotinic acid utilizes 2,5-dibromopyridine as the starting material. The process involves a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a metal-halogen exchange and carboxylation.[1]

Synthesis_of_2-bromo-5-fluoroisonicotinic_acid start 2,5-Dibromopyridine intermediate 2-Bromo-5-fluoropyridine start->intermediate Fluorination product 2-bromo-5-fluoroisonicotinic acid intermediate->product Carboxylation

Caption: Synthetic pathway for 2-bromo-5-fluoroisonicotinic acid.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it represents a key application for these bromo-fluoro-substituted isonicotinic acids. The reactivity of the C-Br bond in this reaction is highly dependent on the electronic environment of the pyridine ring.

Suzuki_Miyaura_Coupling_Mechanism A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C D Transmetalation C->D [Ar'B(OR)2OH]⁻ E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-Br H->B I Ar'-B(OR)2 I->D

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

This compound: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the pyridine ring and facilitate the oxidative addition of the palladium catalyst to the C-Br bond. However, the proximity of the fluorine and carboxylic acid groups to the reaction center could introduce steric hindrance, potentially slowing down the reaction or requiring more sterically demanding ligands on the palladium catalyst.

2-bromo-5-fluoroisonicotinic acid: With the fluorine atom in the 5-position, the steric hindrance around the C-Br bond is significantly reduced compared to the 3-fluoro isomer. The electron-withdrawing effect of the fluorine atom is still present, activating the C-Br bond towards oxidative addition. The para-relationship between the bromine and fluorine atoms may also allow for resonance effects to play a role in stabilizing the transition state.

Expected Reactivity: Based on electronic and steric considerations, 2-bromo-5-fluoroisonicotinic acid is generally expected to be more reactive and lead to higher yields in Suzuki-Miyaura coupling reactions under standard conditions due to lower steric hindrance around the reaction site. However, the specific outcome will depend on the nature of the boronic acid coupling partner, the catalyst system, and the reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and a key reaction of the title compounds. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 2-Bromo-3-fluoro-4-picoline (Precursor to this compound)

Materials:

  • 3-Fluoro-4-picoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 3-fluoro-4-picoline (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-fluoro-4-picoline.

Subsequent Oxidation: The resulting 2-bromo-3-fluoro-4-picoline can be oxidized to this compound using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Protocol 2: Synthesis of 2-bromo-5-fluoroisonicotinic acid[1]

Materials:

  • 2,5-Dibromopyridine

  • Potassium fluoride (KF)

  • 18-Crown-6

  • Dimethyl sulfoxide (DMSO)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringe, low-temperature bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Fluorination: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous DMSO. Add KF (2.0 eq) and a catalytic amount of 18-crown-6. Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the formation of 2-bromo-5-fluoropyridine by GC-MS. After completion, cool the reaction, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Carboxylation: Dissolve the purified 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) and stir for 30 minutes. Quench the reaction by adding an excess of crushed dry ice. Allow the mixture to warm to room temperature. Add water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-5-fluoroisonicotinic acid.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound or 2-bromo-5-fluoroisonicotinic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen).

Procedure:

  • In a dry Schlenk flask containing a stir bar, combine the bromo-fluoro-isonicotinic acid, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the coupled product.

Conclusion

Both this compound and 2-bromo-5-fluoroisonicotinic acid are valuable building blocks for the synthesis of complex molecules. The choice between them will depend on the specific synthetic strategy and the desired electronic properties of the final product. While 2-bromo-5-fluoroisonicotinic acid may offer higher reactivity in standard Suzuki-Miyaura couplings due to reduced steric hindrance, the 3-fluoro isomer provides a different electronic and steric profile that could be advantageous in certain applications or for fine-tuning the properties of the target molecule. The synthetic routes to both compounds are accessible, with the route to the 5-fluoro isomer being more explicitly documented. This guide provides the necessary information for researchers to make an informed decision and to proceed with the practical application of these versatile reagents.

References

Comparative Guide to the Biological Activity of 2-Bromo-3-fluoroisonicotinic Acid Derivatives and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of "2-Bromo-3-fluoroisonicotinic acid" derivatives is limited in publicly available literature. This guide provides a comparative analysis based on the reported activities of structurally related compounds, including other halogenated isonicotinic acid derivatives and fluorinated heterocycles, to infer potential therapeutic applications and guide future research.

Introduction

Isonicotinic acid and its derivatives are a cornerstone in medicinal chemistry, with notable examples including the anti-tuberculosis drug isoniazid. The incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in drug design to modulate their physicochemical properties and enhance biological activity. The specific substitution pattern of a bromo group at the 2-position and a fluoro group at the 3-position of the isonicotinic acid scaffold suggests potential for novel pharmacological activities. This guide summarizes the observed biological activities of structurally similar compounds to provide a framework for evaluating the potential of this compound derivatives.

Antimicrobial and Antifungal Activity of Structural Analogs

While direct data for this compound is unavailable, related halogenated compounds have demonstrated notable antimicrobial and antifungal properties. For instance, esters of 2-bromo-3-fluorosuccinic acid have been tested against various fungal strains.

Table 1: Antifungal Activity of threo-Ethyl 2-bromo-3-fluorosuccinate
Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans14
Aspergillus niger30
Mucor mucedo9
Trichophyton mentagrophytes5

Data extracted from a study on 2-bromo-3-fluorosuccinic acid esters, which are structurally different from isonicotinic acid derivatives but share the bromo-fluoro substitution pattern on an aliphatic chain.[1]

Derivatives of nicotinic acid, an isomer of isonicotinic acid, have also shown promising activity against Gram-positive bacteria.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation and Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive control wells (broth and bacteria without the compound) and negative control wells (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 1: General Workflow for Antimicrobial Screening

cluster_0 In Vitro Screening cluster_1 Follow-up Studies A Compound Synthesis & Solubilization C Serial Dilution in 96-Well Plate A->C B Preparation of Microbial Cultures D Inoculation of Plates B->D C->D E Incubation (e.g., 24h at 37°C) D->E F MIC Determination E->F G Cytotoxicity Assay F->G H Mechanism of Action Studies G->H I In Vivo Efficacy Models H->I

Caption: A typical workflow for the in vitro screening and follow-up evaluation of antimicrobial compounds.

Anticancer Activity of Structurally Related Compounds

The isonicotinic acid scaffold is present in various compounds with demonstrated anticancer activity. Furthermore, the introduction of fluorine atoms is a common strategy in the design of novel anticancer agents. While no specific anticancer data for this compound derivatives was found, related fluorinated and heterocyclic compounds have shown potent cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Fluorinated Azetidin-2-one Derivatives
CompoundCell LineIC50 (µM)
3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast Cancer)0.075
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast Cancer)0.095

These compounds are β-lactams and not direct derivatives of isonicotinic acid, but they highlight the potential of fluorinated scaffolds in anticancer drug discovery.[3]

Table 3: In Vitro Cytotoxicity of a Flavonoid-based Amide Derivative (7t)
Cell LineIC50 (µM)
MDA-MB-231 (Triple-Negative Breast Cancer)1.76 ± 0.91
MCF-7 (Breast Cancer)2.49 ± 0.44
HCC1937 (Breast Cancer)2.07 ± 1.06

This compound demonstrates the anticancer potential of amide derivatives of complex heterocyclic systems.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined from the dose-response curve.

Diagram 2: Workflow for In Vitro Cytotoxicity Testing

A Seed Cancer Cells in 96-Well Plates B Incubate Overnight A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: A schematic representation of the MTT assay workflow for determining the cytotoxicity of a compound.

Potential as Enzyme Inhibitors

Pyridine carboxylic acid isomers, including isonicotinic acid, are known scaffolds for the development of enzyme inhibitors.[5] The specific electronic properties conferred by the bromo and fluoro substituents on the pyridine ring of this compound could lead to targeted interactions with the active sites of various enzymes. Further research, including computational docking studies and in vitro enzymatic assays, would be necessary to explore this potential.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the scientific literature, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of both bromo and fluoro substituents on the versatile isonicotinic acid scaffold suggests that derivatives of this compound may exhibit interesting antimicrobial, antifungal, and anticancer properties. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to design and execute studies to elucidate the specific biological activities of this promising class of compounds.

References

Structure-Activity Relationship of 2-Bromo-3-fluoroisonicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of isonicotinic acid, with a focus on halogenated derivatives, to infer the potential activity profile of 2-Bromo-3-fluoroisonicotinic acid analogs. Due to a lack of specific studies on this compound itself, this guide synthesizes data from research on various substituted isonicotinic and nicotinic acid derivatives to provide insights into their antimicrobial and enzyme-inhibiting properties.

Comparative Analysis of Biological Activity

The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Halogenation, in particular, is a key strategy in modulating the therapeutic potential of these compounds.

Antimicrobial Activity

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone in the treatment of tuberculosis, and its derivatives have been extensively studied for their antimicrobial properties. The introduction of various functional groups can enhance the antimicrobial spectrum and potency.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a series of isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides against various bacterial strains. These compounds share a common isonicotinoyl hydrazide core, with variations in the substituted acetophenone moiety.

Compound IDSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
1 H>100>100>100>100[1]
2 4-Br6.2512.52550[1]
3 4-Cl12.5255050[1]
4 4-OCH₃12.512.52550[1]
Norfloxacin (Standard) -3.126.256.2512.5[1]

Key Observations from the Data:

  • The unsubstituted analog (Compound 1) showed no significant antibacterial activity.[1]

  • The introduction of halogen atoms (Bromo and Chloro) at the para-position of the phenyl ring (Compounds 2 and 3) led to a significant increase in antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • The bromo-substituted analog (Compound 2) exhibited the most potent activity among the tested derivatives, particularly against S. aureus.[1]

  • The methoxy-substituted analog (Compound 4) also demonstrated considerable antibacterial activity, comparable to the chloro-substituted analog.[1]

These findings suggest that electron-withdrawing and moderately lipophilic groups at the para-position of the phenyl ring enhance the antimicrobial potency of isonicotinoyl hydrazides. This provides a rationale for the investigation of this compound analogs, where the combined electron-withdrawing effects of bromine and fluorine on the pyridine ring could lead to potent antimicrobial agents.

Experimental Protocols

Synthesis of Isonicotinic Acid-1-(substituted phenyl)-ethylidene Hydrazides

A general method for the synthesis of the isonicotinic acid hydrazone derivatives listed in the table above involves the condensation of isonicotinoyl hydrazide with a substituted acetophenone.[1]

Procedure:

  • A solution of isonicotinoyl hydrazide (0.01 mol) in ethanol (20 mL) is prepared.

  • To this solution, the appropriate substituted acetophenone (0.01 mol) is added.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.

G cluster_synthesis Synthesis of Isonicotinoyl Hydrazones Isonicotinoyl Hydrazide Isonicotinoyl Hydrazide Reaction Mixture Reaction Mixture Isonicotinoyl Hydrazide->Reaction Mixture Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Ethanol, Acetic Acid Cooling & Filtration Cooling & Filtration Reflux->Cooling & Filtration Pure Hydrazone Pure Hydrazone Cooling & Filtration->Pure Hydrazone

Caption: Synthetic workflow for isonicotinoyl hydrazone analogs.

Antimicrobial Screening: Broth Dilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Positive (medium with inoculum) and negative (medium only) controls are included in each assay.

G cluster_mic MIC Determination Workflow Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Test Compounds in Broth Incubation Incubation Inoculation->Incubation Standardized Microbial Suspension Visual Inspection Visual Inspection Incubation->Visual Inspection 24-48 hours MIC Value MIC Value Visual Inspection->MIC Value Lowest concentration with no growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanisms of Action: Enzyme Inhibition

The antimicrobial activity of many isonicotinic acid derivatives, including isoniazid, is linked to the inhibition of essential enzymes in pathogenic microorganisms. For this compound analogs, several potential enzymatic targets can be hypothesized based on the broader class of halogenated aromatic compounds.

One of the primary mechanisms of action for isoniazid is the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This is achieved through the inhibition of the enoyl-acyl carrier protein reductase (InhA). It is plausible that analogs of this compound could also target this or other key enzymes in bacterial metabolic pathways.

Furthermore, halogenated compounds have been shown to inhibit a variety of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs).[2] The presence of bromo and fluoro substituents can enhance the binding affinity of these molecules to the active sites of enzymes through various interactions, including hydrogen bonding and hydrophobic interactions. The electron-withdrawing nature of halogens can also influence the electronic properties of the isonicotinic acid ring, potentially making it a more effective inhibitor.

G cluster_moa Hypothesized Mechanism of Action Analog 2-Bromo-3-fluoroisonicotinic Acid Analog Enzyme Bacterial Enzyme (e.g., InhA, DHFR) Analog->Enzyme Binds to active site Inhibition Inhibition Enzyme->Inhibition MetabolicBlock Blockage of Metabolic Pathway Inhibition->MetabolicBlock CellDeath Bacterial Cell Death MetabolicBlock->CellDeath

Caption: Hypothesized enzyme inhibition pathway for antimicrobial activity.

Conclusion and Future Directions

The structure-activity relationship data for various isonicotinic acid analogs strongly suggest that the presence of halogen substituents is crucial for enhancing antimicrobial activity. The electron-withdrawing and lipophilic properties of bromine and fluorine in "this compound" could lead to potent biological activity.

Future research should focus on the synthesis and biological evaluation of a series of this compound analogs with systematic variations at other positions of the pyridine ring and on the carboxylic acid moiety. Such studies will provide a clearer understanding of the SAR and could lead to the development of novel and effective antimicrobial or enzyme-inhibiting agents. Quantitative structure-activity relationship (QSAR) studies on these novel compounds would also be valuable in predicting the activity of new derivatives and in optimizing lead compounds.

References

A Comparative Guide to the Reactivity of Halopyridines in Suzuki Coupling for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, for the construction of carbon-carbon bonds. Halopyridines are fundamental building blocks in this context, offering a versatile scaffold for the synthesis of complex molecules. The choice of the halogen atom and its position on the pyridine ring are critical parameters that dictate the reactivity and, consequently, the reaction conditions and outcomes. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloropyridines at the 2-, 3-, and 4-positions in Suzuki coupling reactions, supported by experimental data and detailed methodologies. Fluoropyridines are generally unreactive in Suzuki couplings under standard conditions and are therefore excluded from this comparative analysis.

General Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed Suzuki coupling is primarily governed by two key factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronic properties of the pyridine ring, which are influenced by the position of the halogen.

Influence of the Halogen: The generally accepted order of reactivity for the halogens in Suzuki coupling is a direct inverse correlation with the C-X bond strength. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond facilitates this step, leading to higher reactivity.[1] The established trend is:

I > Br > Cl >> F

Consequently, iodopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Chloropyridines are the least reactive of the three and typically require more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems with electron-rich and bulky ligands to achieve high yields.[1]

Influence of the Halogen Position: The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The electron-withdrawing nature of the nitrogen atom influences the electron density at the carbon atoms of the ring, affecting the ease of oxidative addition. The general order of reactivity for the different positions is:

4- > 2- > 3-

The 4- and 2-positions are more electron-deficient due to the influence of the nitrogen atom, making them more susceptible to oxidative addition compared to the more electron-rich 3-position.

Quantitative Data Presentation

The following tables summarize experimental data for the Suzuki coupling of various halopyridines with phenylboronic acid. While a direct side-by-side comparison under identical conditions is not always available in the literature, the data has been collated to provide a representative comparison of yields under optimized or commonly employed conditions for each substrate.

Table 1: Comparative Reactivity of 2-Halopyridines in Suzuki Coupling with Phenylboronic Acid
HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-IodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 2~98
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 1285-95
2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane100 / 18~80
Table 2: Comparative Reactivity of 3-Halopyridines in Suzuki Coupling with Phenylboronic Acid
HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
3-IodopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O85 / 4>95
3-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O80 / 6~90
3-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110 / 16~85
Table 3: Comparative Reactivity of 4-Halopyridines in Suzuki Coupling with Phenylboronic Acid
HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
4-IodopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O90 / 4>95
4-BromopyridinePd(dppf)Cl₂Na₂CO₃DMF/H₂O100 / 12~92
4-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O100 / 24~88
Table 4: Carbon-Halogen Bond Dissociation Energies (BDE)

The following table provides the approximate bond dissociation energies for the C-X bond in halobenzenes, which serve as a good general reference for the corresponding halopyridines.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of different halopyridines. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki Coupling of 2-Iodopyridine with Phenylboronic Acid
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-iodopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Add a degassed 4:1 mixture of toluene and water (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylpyridine.

Protocol 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[2]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.[2]

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[2] Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).[2]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[2]

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate.[2] Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2] Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Suzuki Coupling of 4-Chloropyridine with Phenylboronic Acid
  • Reaction Setup: In a microwave vial equipped with a magnetic stir bar, combine 4-chloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.

  • Catalyst and Solvent Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Add a degassed 2:1 mixture of tert-butanol and water (3 mL).

  • Reaction: Heat the reaction mixture in a microwave reactor to 100 °C for 24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield 4-phenylpyridine.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Halopyridine) pd2_complex R-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 (Boronic Acid Derivative) pd2_intermediate R-Pd(II)(R')L2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Halopyridine_Reactivity cluster_halogen Reactivity by Halogen cluster_position Reactivity by Position Iodopyridine Iodopyridines (Most Reactive) Bromopyridine Bromopyridines Iodopyridine->Bromopyridine Decreasing Reactivity Chloropyridine Chloropyridines (Least Reactive) Bromopyridine->Chloropyridine Decreasing Reactivity Pos4 4-Halopyridine (Most Reactive) Pos2 2-Halopyridine Pos4->Pos2 Decreasing Reactivity Pos3 3-Halopyridine (Least Reactive) Pos2->Pos3 Decreasing Reactivity

Caption: Logical relationship of halopyridine reactivity in Suzuki coupling.

References

A Comparative Guide to Purity Analysis of Synthesized "2-Bromo-3-fluoroisonicotinic acid" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of four common analytical techniques for the purity analysis of "2-Bromo-3-fluoroisonicotinic acid" derivatives: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

This document presents a detailed overview of the experimental protocols, comparative performance data, and visual workflows to assist in the selection of the most appropriate analytical strategy for your research needs.

Comparative Analysis of Purity Determination Methods

The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of HPLC, qNMR, GC-MS, and Elemental Analysis for the purity determination of a hypothetical "this compound" derivative.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Elemental Analysis (CHN)
Principle Separation based on differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei; compared against an internal standard.Separation of volatile compounds followed by mass-based detection and identification.Combustion of the compound and quantification of resulting elemental gases (CO₂, H₂O, N₂).
Typical Purity Range Determined 95-99.9%95-99.9%Detects volatile impurities; purity often inferred.Provides elemental composition to infer purity.
Limit of Quantification (LOQ) ~0.01% for known impurities~0.1%ppm to ppb level for volatile impuritiesNot applicable for impurity quantification
Precision (RSD) < 1%< 0.5%< 5% for volatile impurities± 0.4% deviation from theoretical values[1][2]
Analysis Time per Sample 20-40 minutes10-20 minutes30-60 minutes< 10 minutes
Sample Consumption 1-5 mg5-15 mg< 1 mg2-5 mg
Identifies Unknown Impurities? No (requires reference standards)Yes (structural information)Yes (mass spectral data)No
Destructive to Sample? YesNoYesYes

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are tailored for the analysis of a synthesized "this compound" derivative.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • "this compound" reference standard (if available)

  • Sample of synthesized "this compound" derivative

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized compound in the same solvent to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This technique provides an absolute measure of purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Sample of synthesized "this compound" derivative

Procedure:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the synthesized compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often necessary for carboxylic acids to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-5ms)

  • Headspace autosampler (for residual solvents)

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Sample of synthesized "this compound" derivative

Procedure:

  • Derivatization: In a sealed vial, dissolve a small amount of the sample (e.g., 1 mg) in an anhydrous solvent (e.g., 50 µL pyridine). Add the derivatization agent (e.g., 50 µL BSTFA) and heat at 60-80 °C for 30-60 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Mass Spectrometer: Operate in full scan mode to identify unknown impurities.

  • Data Analysis: Identify impurities based on their mass spectra by comparison to spectral libraries. Quantify known volatile impurities using a calibration curve.

Elemental Analysis

This technique determines the percentage of carbon, hydrogen, and nitrogen to confirm the empirical formula and infer purity.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried and homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of "this compound". A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[1][2]

Visualizing the Workflow and Biological Context

To further aid in understanding the analytical process and the potential application of the synthesized compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification hplc HPLC purification->hplc qnmr qNMR purification->qnmr gcms GC-MS purification->gcms ea Elemental Analysis purification->ea decision Purity > 95%? hplc->decision qnmr->decision gcms->decision ea->decision pass Proceed to Further Studies decision->pass Yes fail Re-purify decision->fail No fail->purification

Experimental workflow for synthesis and purity analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization transcription Gene Transcription (Inflammation, Proliferation) stat_dimer->transcription inhibitor 2-Bromo-3-fluoroisonicotinic acid derivative (Hypothetical Kinase Inhibitor) inhibitor->jak Inhibition

Hypothetical inhibition of the JAK-STAT pathway.

References

A Comparative Guide to the Synthesis and Intermediate Characterization of 2-Bromo-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes for 2-Bromo-3-fluoroisonicotinic acid, a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established synthetic methodologies for analogous compounds, such as 2-bromo-3-fluorobenzoic acid, to predict reaction intermediates and outline their characterization. The information presented herein is intended to serve as a foundational resource for researchers embarking on the synthesis and development of this and related compounds.

Proposed Synthetic Pathways

Two plausible synthetic pathways for this compound are proposed, drawing parallels from known syntheses of structurally similar molecules.

Pathway 1: From 3-Fluoro-4-methylpyridine

This route is analogous to a common strategy for the synthesis of substituted nicotinic acids, involving oxidation of a methyl group and subsequent halogenation.

Pathway 2: From 2-Amino-3-fluoroisonicotinic acid

This pathway is based on the Sandmeyer reaction, a well-established method for introducing a bromo group onto an aromatic ring via a diazonium salt intermediate. This approach is similar to a reported synthesis of 2-bromo-3-fluorobenzoic acid from 2-amino-3-fluorobenzoic acid.[1]

Characterization of Reaction Intermediates

The following sections detail the key reaction intermediates for each proposed pathway and the expected analytical data for their characterization.

Pathway 1: Intermediates from 3-Fluoro-4-methylpyridine

This pathway involves two key intermediates: 3-fluoroisonicotinic acid and the final product, this compound.

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Key Expected Analytical Data
3-Fluoroisonicotinic acidC₆H₄FNO₂141.10¹H NMR: Signals corresponding to aromatic protons. ¹³C NMR: Peaks for carboxyl and aromatic carbons. FTIR (cm⁻¹): Characteristic peaks for C=O (carboxylic acid) and C-F bonds. MS (m/z): Molecular ion peak corresponding to the molecular weight.
This compoundC₆H₃BrFNO₂220.00¹H NMR: Shifted signals of aromatic protons due to the bromo substituent. ¹³C NMR: Additional shifts in aromatic carbon peaks due to bromination. FTIR (cm⁻¹): Similar to the precursor with potential shifts due to halogenation. MS (m/z): Isotopic pattern characteristic of a bromine-containing compound.
Pathway 2: Intermediates from 2-Amino-3-fluoroisonicotinic acid

This pathway proceeds through a diazonium salt intermediate.

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Key Expected Analytical Data
2-Amino-3-fluoroisonicotinic acidC₆H₅FN₂O₂156.12¹H NMR: Signals for aromatic protons and the amine group. ¹³C NMR: Peaks for carboxyl and aromatic carbons. FTIR (cm⁻¹): N-H stretching vibrations in addition to C=O and C-F bands. MS (m/z): Molecular ion peak.
2-Diazonium-3-fluoroisonicotinic acid saltC₆H₂FN₃O₂⁺X⁻(Varies with counterion)Typically not isolated; characterized in solution by its reactivity.
This compoundC₆H₃BrFNO₂220.00¹H NMR: Disappearance of the amine proton signal and shifts in aromatic proton signals. ¹³C NMR: Significant shifts in the carbon spectrum upon substitution of the amino group with bromine. FTIR (cm⁻¹): Disappearance of N-H stretches. MS (m/z): Characteristic isotopic pattern for a bromine-containing molecule.

Experimental Protocols

The following are proposed experimental protocols adapted from related syntheses.[1][2] Note: These protocols require experimental optimization.

Protocol 1: Synthesis of this compound from 3-Fluoro-4-methylpyridine

Step 1: Oxidation of 3-Fluoro-4-methylpyridine to 3-Fluoroisonicotinic acid

  • To a solution of 3-Fluoro-4-methylpyridine in a suitable solvent (e.g., water or pyridine), add a strong oxidizing agent (e.g., potassium permanganate) portion-wise at an elevated temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction and work up by filtering the manganese dioxide, acidifying the filtrate, and extracting the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Bromination of 3-Fluoroisonicotinic acid

  • 3-Fluoroisonicotinic acid is subjected to bromination using a suitable brominating agent (e.g., N-Bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation in an inert solvent. Alternatively, direct bromination using Br₂ in a strong acid may be explored.

  • The reaction progress is monitored by TLC or GC.

  • After completion, the reaction mixture is worked up by quenching excess brominating agent, followed by extraction and purification of the final product.

Protocol 2: Synthesis of this compound from 2-Amino-3-fluoroisonicotinic acid
  • Dissolve 2-Amino-3-fluoroisonicotinic acid in an aqueous solution of hydrobromic acid at a low temperature (0-5 °C).

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 A1 3-Fluoro-4-methylpyridine B1 Oxidation (e.g., KMnO4) A1->B1 C1 3-Fluoroisonicotinic acid (Intermediate) B1->C1 D1 Bromination (e.g., NBS) C1->D1 E1 This compound D1->E1 A2 2-Amino-3-fluoroisonicotinic acid B2 Diazotization (NaNO2, HBr) A2->B2 C2 2-Diazonium-3-fluoroisonicotinic acid salt (Intermediate) B2->C2 D2 Sandmeyer Reaction (CuBr) C2->D2 E2 This compound D2->E2

Caption: Proposed synthetic pathways for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material Reaction Chemical Reaction (e.g., Oxidation, Bromination, Sandmeyer) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Analyze Spectroscopic Analysis (NMR, FTIR, MS) Purify->Analyze

Caption: General experimental workflow for synthesis and characterization.

References

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for 2-Bromo-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent palladium-catalyzed cross-coupling methods for the functionalization of 2-Bromo-3-fluoroisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization is key to developing novel compounds. The reactivity of the C-Br bond in 2-halopyridines makes them excellent substrates for a variety of coupling reactions.[1] This document outlines the theoretical basis, experimental data, and detailed protocols for several key transformations.

Overview of Key Coupling Methods

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] For a substrate like this compound, the primary methods of interest include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings. Each method offers distinct advantages and is suited for introducing different functional moieties.

The general mechanism for these reactions follows a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the coupling partner, and finally, reductive elimination to form the desired product and regenerate the catalyst.[2][3][4][5]

Data Presentation: Comparison of Coupling Methods

The following table summarizes the key parameters and characteristics of the most common coupling reactions applicable to this compound.

Coupling Reaction Coupling Partner Typical Catalyst System Typical Base Typical Solvent(s) Advantages & Considerations
Suzuki-Miyaura Boronic Acids / EstersPd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O, DMFWide functional group tolerance; boronic acids are often stable and commercially available; reaction can often be run in aqueous media.[6][7][8][9]
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, Diisopropylamine (DIPA)DMF, THF, TolueneA reliable method for forming C(sp²)-C(sp) bonds; reactions are often run under mild conditions.[10][11][12] Copper co-catalyst can sometimes be omitted.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxanePremier method for C-N bond formation; broad scope for both amine and aryl halide partners.[10][13][14][15] Requires strictly inert conditions.
Heck AlkenesPd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, AcetonitrileForms substituted alkenes; does not require pre-formation of an organometallic reagent for the alkene partner.[16][17][18]
Stille Organostannanes (Organotin)Pd(PPh₃)₄, Pd(dba)₂No base required (or LiCl additive)Toluene, THF, DMFOrganostannanes are stable to air and moisture and tolerate many functional groups.[3][19][20] The primary drawback is the toxicity of tin compounds.[2][3][21]
Negishi Organozinc ReagentsPd(PPh₃)₄, Pd(dppf)Cl₂No base requiredTHF, DMFOrganozinc reagents are highly reactive, allowing for couplings at lower temperatures; however, they are sensitive to air and moisture.[5][22][23][24]

Mandatory Visualizations

Diagram 1: Generalized Catalytic Cycle

The diagram below illustrates the fundamental mechanism of palladium-catalyzed cross-coupling reactions, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling R¹-Pd(II)L₂-R² (Diorganopalladium Complex) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product_out R¹-R² (Coupled Product) RedElim->Product_out ArylHalide_in R¹-X (Aryl Halide) ArylHalide_in->OxAdd CouplingPartner_in R²-M (Coupling Partner) CouplingPartner_in->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Diagram 2: Workflow for Selecting a Coupling Method

This diagram provides a logical workflow for researchers to select the most appropriate coupling method based on the desired molecular modification.

Coupling Method Selection Start Start: This compound Question What type of bond to form? Start->Question CC_Bond C-C Bond Question->CC_Bond C-C CN_Bond C-N Bond Question->CN_Bond C-N CC_Question What is the coupling partner? CC_Bond->CC_Question Suzuki Suzuki-Miyaura (Boronic Acid) CC_Question->Suzuki Aryl/Vinyl Sonogashira Sonogashira (Terminal Alkyne) CC_Question->Sonogashira Alkyne Heck Heck (Alkene) CC_Question->Heck Alkene Stille Stille (Organostannane) CC_Question->Stille Stannane Negishi Negishi (Organozinc) CC_Question->Negishi Zinc Buchwald Buchwald-Hartwig (Amine) CN_Bond->Buchwald

Caption: Decision workflow for choosing a suitable coupling method.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the functionalization of this compound. Note that the carboxylic acid group may require protection (e.g., as a methyl or ethyl ester) prior to coupling, depending on the reaction conditions and the specific reagents used. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond with an arylboronic acid.[10]

  • Reaction Setup: In a flame-dried Schlenk flask, combine the this compound derivative (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or 1,4-Dioxane/H₂O 4:1).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[6]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the formation of a C-C bond with a terminal alkyne.[10][12]

  • Reaction Setup: To a dried Schlenk flask, add the this compound derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add a degassed solvent (e.g., triethylamine or a mixture of DMF and triethylamine). Add the terminal alkyne (1.1-1.2 eq) to the mixture via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor the reaction's progress by TLC. Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond with a primary or secondary amine.[10][13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube or flask with a palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add the this compound derivative (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-fluoroisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-3-fluoroisonicotinic acid is critical to ensure the safety of laboratory personnel and to protect the environment. This compound, like many halogenated organic acids, should be treated as hazardous waste. This guide provides essential safety information and a step-by-step operational plan for its appropriate disposal.

Hazard Assessment and Safety Precautions

Based on data from analogous compounds, this compound is likely to present several hazards. All personnel handling this chemical must be familiar with the potential risks and the required personal protective equipment (PPE).

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles with side-shields. Use a respirator if dust or aerosols are generated.[1]Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid creating dust. Wash hands thoroughly after handling.[2]
Skin Corrosion/Irritation May cause skin irritation or burns.[2]Chemical-resistant gloves and a lab coat are essential.Avoid all direct contact with skin. In case of contact, wash the affected area immediately with plenty of soap and water.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2]Safety goggles or a face shield must be worn.Avoid any contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[2]
Environmental Hazards Potentially toxic to aquatic life.Not applicable for PPE.Do not allow the chemical to be released into the environment.[4] Prevent entry into drains and waterways.

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a professional service. On-site chemical treatment or neutralization is not advised without a thorough understanding of the reaction products and should only be performed by trained professionals in accordance with all regulations.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound (including pure compound, solutions, and contaminated materials) as halogenated organic hazardous waste .

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

2. Waste Accumulation and Storage:

  • Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, gloves, paper towels) in a designated, robust, and sealable container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible container.

  • Container Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste

    • The date the waste was first added to the container

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] Use secondary containment to prevent spills.[5]

3. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for the transfer and disposal of the waste.

4. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][2] Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Clean the spill area thoroughly.

5. Empty Container Disposal:

  • Thoroughly empty any containers that held this compound.

  • The first rinse of the container should be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generate Waste Containing This compound classify Classify as Halogenated Organic Hazardous Waste start->classify segregate Segregate from Incompatible Waste Streams classify->segregate container Use Designated, Labeled, and Sealed Container segregate->container storage Store in Secure, Ventilated Area with Secondary Containment container->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs disposal Dispose via Approved Hazardous Waste Facility contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-3-fluoroisonicotinic acid. The following procedures are based on best practices for handling structurally similar halogenated aromatic carboxylic acids and are intended for use by trained laboratory personnel.

Emergency Contact Information:

  • In case of emergency, immediately call: [Insert Local Emergency Number]

  • Poison Control Center: [Insert Local Poison Control Number]

  • Facility Safety Officer: [Insert Name and Contact Information]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to cause skin, eye, and respiratory irritation based on data from similar chemical structures.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1-1989 standard or European Standard EN166. A face shield is recommended when there is a risk of splashing.[1][3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[4][5] Gloves should be inspected before each use and replaced immediately if contaminated.[3]
Body Protection Laboratory CoatA Nomex® laboratory coat or equivalent flame-resistant material is recommended. The coat should be fully buttoned to cover as much skin as possible.[3]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is required if working in a poorly ventilated area or if dusts are generated.[1] Annual medical evaluations and fit testing are necessary for respirator use.[3]
Footwear Closed-toe shoesShoes must cover the entire foot (closed toe and heel).[3]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][6]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation.

  • Wear all required personal protective equipment (PPE).[2]

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste material (solid and liquid) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Do not allow the product to enter drains or waterways.[2]

Operational Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace in Fume Hood prep_ppe->prep_setup handling_weigh 3. Weigh Compound prep_setup->handling_weigh handling_exp 4. Perform Experiment handling_weigh->handling_exp cleanup_decon 5. Decontaminate Workspace handling_exp->cleanup_decon cleanup_waste 6. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose 7. Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose cleanup_ppe 8. Doff PPE cleanup_dispose->cleanup_ppe

Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.